molecular formula C10H12O2 B1345737 2,5-Dimethylphenyl acetate CAS No. 877-48-5

2,5-Dimethylphenyl acetate

Cat. No.: B1345737
CAS No.: 877-48-5
M. Wt: 164.2 g/mol
InChI Key: SBOSLJVYJPZJNH-UHFFFAOYSA-N
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Description

2,5-Dimethylphenyl acetate is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5305. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dimethylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-4-5-8(2)10(6-7)12-9(3)11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOSLJVYJPZJNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40236568
Record name 2,5-Xylyl acetate
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

877-48-5
Record name Phenol, 2,5-dimethyl-, 1-acetate
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Record name 877-48-5
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Record name 2,5-Xylyl acetate
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Record name 2,5-xylyl acetate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,5-XYLYL ACETATE
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethylphenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction to 2,5-Dimethylphenyl Acetate

This compound is an aromatic ester with the chemical formula C₁₀H₁₂O₂ and a molecular weight of approximately 164.20 g/mol .[1] Its structure, characterized by an acetate group attached to a 2,5-dimethylphenyl moiety, makes it a compound of interest in various fields of chemical synthesis, including as a potential intermediate in the development of pharmaceuticals and other specialty chemicals. An accurate understanding of its physical properties, such as boiling and melting points, is fundamental for its purification, handling, and application in further synthetic transformations.

Physicochemical Data of this compound

A thorough review of available chemical databases and literature reveals the following data for this compound:

PropertyValueSource
Boiling Point 224.9 °C at 760 mmHgChemicalBook
Melting Point Data not availableMultiple sources[2]

The lack of a reported melting point in the literature underscores the importance of the experimental determination protocols detailed in this guide.

Synthesis and Purification of this compound

For researchers requiring a sample of this compound, a straightforward two-step synthesis from p-xylene is a viable approach. The initial step involves the production of 2,5-dimethylphenol, which is subsequently esterified to yield the target compound.

Synthesis of 2,5-Dimethylphenol

2,5-Dimethylphenol can be synthesized from p-xylene through a multi-step process involving acylation, oxidation, and hydrolysis.[3] This precursor is also commercially available from various chemical suppliers.

Esterification of 2,5-Dimethylphenol

The esterification of 2,5-dimethylphenol to this compound can be achieved through acylation with acetic anhydride, a common and efficient method for the synthesis of aryl acetates.[4][5]

Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,5-dimethylphenol (1 equivalent) and acetic anhydride (1.2 equivalents).

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or methanesulfonic acid, to the reaction mixture.[4] Alternatively, a base catalyst like 4-(dimethylamino)pyridine (DMAP) can be employed.[5]

  • Reaction Conditions: Heat the mixture to reflux (approximately 140 °C) and maintain for 2-4 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, cautiously add water to the reaction mixture to quench any unreacted acetic anhydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification

The crude product can be purified by vacuum distillation. Given the boiling point of 224.9 °C at atmospheric pressure, distillation under reduced pressure is recommended to prevent thermal decomposition. Alternatively, for smaller scales, purification can be achieved by column chromatography on silica gel.[6]

Experimental Determination of Boiling and Melting Points

Accurate determination of the boiling and melting points is critical for the characterization and assessment of the purity of the synthesized this compound. The following are detailed protocols for these measurements.

Boiling Point Determination using the Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a liquid with a small sample size.

Protocol: Thiele Tube Boiling Point Determination

  • Sample Preparation: Place a small amount (approximately 0.5-1 mL) of purified this compound into a small test tube or a fusion tube.

  • Capillary Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the liquid in the test tube.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or a wire. The bulb of the thermometer should be level with the bottom of the test tube.

  • Thiele Tube Setup: Clamp the Thiele tube to a ring stand and fill it with a high-boiling point liquid (e.g., mineral oil or silicone oil) to a level just above the side arm.

  • Heating: Gently heat the side arm of the Thiele tube with a microburner or a heat gun. The design of the tube facilitates the circulation of the heating liquid, ensuring uniform temperature distribution.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a steady and rapid stream of bubbles is observed.

  • Boiling Point Reading: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Boiling_Point_Determination cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement prep1 Add this compound to test tube prep2 Insert sealed capillary tube (open end down) prep1->prep2 setup1 Attach test tube to thermometer prep2->setup1 setup2 Place assembly in Thiele tube setup1->setup2 meas1 Gently heat side arm setup2->meas1 meas2 Observe steady stream of bubbles meas1->meas2 meas3 Remove heat and cool slowly meas2->meas3 meas4 Record temperature when liquid enters capillary meas3->meas4

Caption: Workflow for Boiling Point Determination using a Thiele Tube.

Melting Point Determination using a Capillary Melting Point Apparatus

Should this compound be a solid at room temperature, its melting point can be determined using a standard capillary melting point apparatus.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the synthesized this compound is completely dry and finely powdered.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. The sample should be packed down to the sealed end of the tube to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating and Observation:

    • For an unknown melting point, a rapid heating rate can be used to determine an approximate melting range.

    • For an accurate determination, heat rapidly to about 15-20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C per minute.

  • Melting Point Range: Record the temperature at which the first droplet of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is reported as the melting point.

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement prep1 Dry and powder the sample prep2 Load into capillary tube (2-3 mm height) prep1->prep2 meas1 Place capillary in melting point apparatus prep2->meas1 meas2 Heat rapidly for approximate range meas1->meas2 meas3 Heat slowly (1-2 °C/min) near melting point meas2->meas3 meas4 Record temperature range from first liquid to complete melting meas3->meas4

Caption: Workflow for Melting Point Determination using a Capillary Apparatus.

Conclusion

This technical guide has provided the known boiling point of this compound and highlighted the current absence of its melting point in the scientific literature. To address this gap, detailed, step-by-step protocols for the synthesis, purification, and experimental determination of both the boiling and melting points have been presented. By following these field-proven methodologies, researchers and drug development professionals can confidently prepare and characterize this compound, ensuring the reliability of their subsequent research and development activities.

References

  • PubChem. (n.d.). 2,5-Dimethylphenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US5808130A - Esterification of phenols.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

  • ACS Publications. (2024). Facile and Highly Selective Deprotection of Aryl Propionates/Acetates Using a Supported Lewis Acid Catalyst (20% InCl3/MCM-41). ACS Omega. Retrieved from [Link]

  • Google Patents. (n.d.). CN104761435A - Preparation method of 3,5-dimethylphenol.

Sources

2,5-Dimethylphenyl acetate solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2,5-Dimethylphenyl Acetate in Organic Solvents

Introduction

This compound (CAS No. 877-48-5) is an aromatic ester with applications in various fields of chemical synthesis and research.[1][2][3] A comprehensive understanding of its solubility in different organic solvents is paramount for its effective use in reaction media, purification processes such as crystallization and chromatography, and for the development of formulations. This guide provides an in-depth analysis of the physicochemical properties of this compound, theoretical principles governing its solubility, a predicted solubility profile in common organic solvents, and a detailed experimental protocol for the empirical determination of its solubility.

Section 1: Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. For this compound, the key characteristics are:

  • Chemical Structure: The molecule consists of a phenyl ring substituted with two methyl groups at positions 2 and 5, and an acetate group. This combination of a nonpolar aromatic ring and a polar ester functional group dictates its interaction with various solvents.

  • Molecular Formula: C₁₀H₁₂O₂[1][2][3]

  • Molecular Weight: Approximately 164.20 g/mol [1][2]

  • Polarity: The presence of the ester group introduces a dipole moment, making the molecule moderately polar. However, the bulky, nonpolar dimethylphenyl group is the dominant feature, suggesting that the overall polarity is relatively low.

  • Hydrogen Bonding: The ester group contains oxygen atoms that can act as hydrogen bond acceptors. However, the molecule lacks hydrogen bond donors. This limits its ability to form strong hydrogen bonds, particularly with protic solvents.

Section 2: Theoretical Principles of Solubility

The adage "like dissolves like" is the foundational principle in predicting solubility.[4] This means that substances with similar intermolecular forces and polarity tend to be miscible. The primary intermolecular forces at play are:

  • Van der Waals Forces (London Dispersion Forces): These are weak, temporary attractive forces that exist between all molecules. The large, nonpolar aromatic ring of this compound contributes significantly to its ability to interact via these forces with nonpolar solvents.

  • Dipole-Dipole Interactions: The polar ester group allows for dipole-dipole interactions with other polar molecules.

  • Hydrogen Bonding: As mentioned, this compound can act as a hydrogen bond acceptor.

The interplay of these forces determines the extent to which this compound will dissolve in a given solvent.

Intermolecular Forces in the Dissolution of this compound solute This compound (Solute) polar_solvent Polar Solvent (e.g., Acetone) solute->polar_solvent Dipole-Dipole Interactions nonpolar_solvent Nonpolar Solvent (e.g., Toluene) solute->nonpolar_solvent Van der Waals Forces h_bond_donor Protic Solvent (e.g., Ethanol) solute->h_bond_donor Hydrogen Bonding (Acceptor)

Caption: Key intermolecular forces between this compound and different solvent types.

Section 3: Predicted Solubility Profile of this compound

Solvent ClassExample SolventPredicted SolubilityRationale
Polar Protic EthanolSolubleThe ethyl group of ethanol has some nonpolar character that can interact with the dimethylphenyl group, while the hydroxyl group can act as a hydrogen bond donor to the ester's oxygen.
MethanolModerately SolubleMethanol is more polar than ethanol, making it a slightly less ideal solvent for the nonpolar part of the solute.
WaterInsolubleThe large, nonpolar dimethylphenyl group significantly outweighs the polar ester group, leading to poor miscibility with the highly polar and extensively hydrogen-bonded water.
Polar Aprotic AcetoneSolubleAcetone's polarity is suitable for interacting with the ester group via dipole-dipole forces, and its methyl groups can interact with the solute's nonpolar regions.
DichloromethaneSolubleDichloromethane has a moderate polarity and can effectively solvate both the polar and nonpolar portions of the molecule.
Ethyl AcetateVery SolubleAs an ester itself, ethyl acetate has very similar intermolecular forces to this compound, making it an excellent solvent based on the "like dissolves like" principle.
Nonpolar TolueneVery SolubleThe aromatic ring of toluene interacts favorably with the dimethylphenyl group of the solute through π-stacking and van der Waals forces.
HexaneModerately SolubleWhile hexane is nonpolar, its linear structure is less effective at solvating the aromatic ring compared to toluene.
Diethyl EtherSolubleDiethyl ether has a slight polarity and its alkyl groups can interact well with the nonpolar portion of the solute.

Section 4: Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes a reliable method for determining the solubility of this compound in an organic solvent.

Isothermal Equilibrium Method

This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute.

Materials and Equipment:

  • This compound (solid)

  • Solvent of interest

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath (e.g., shaker bath or magnetic stirrer with a temperature-controlled plate)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vial in a constant temperature bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to rest at the constant temperature for a few hours to let the undissolved solid settle.

  • Sampling: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any suspended solid particles.

  • Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC or UV-Vis) to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL or mol/L).

Workflow for Experimental Solubility Determination A 1. Add Excess Solute to Solvent B 2. Equilibrate at Constant Temperature A->B C 3. Allow Solid to Settle B->C D 4. Filter Supernatant C->D E 5. Dilute Sample D->E F 6. Quantify Concentration (e.g., HPLC) E->F G 7. Calculate Solubility F->G

Caption: A stepwise workflow for the isothermal equilibrium method of solubility determination.

Section 5: Practical Applications and Considerations

The solubility profile of this compound is critical for various laboratory and industrial applications:

  • Reaction Solvent Selection: Choosing a solvent in which all reactants are soluble is crucial for achieving optimal reaction rates and yields. Toluene or ethyl acetate would likely be good choices for reactions involving this compound.

  • Chromatography: In normal-phase chromatography, a less polar mobile phase (e.g., a hexane/ethyl acetate mixture) would be used, where the solubility of this compound can be modulated by adjusting the solvent ratio.

  • Crystallization: For purification by crystallization, a solvent system is required where the compound is highly soluble at elevated temperatures but has low solubility at lower temperatures. A mixture of a good solvent (e.g., toluene) and a poor solvent (e.g., hexane) could be effective.

  • Safety: Always handle this compound and organic solvents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Conclusion

While direct experimental data on the solubility of this compound is limited, a strong predictive understanding can be derived from its molecular structure and the behavior of analogous compounds. It is anticipated to be highly soluble in nonpolar and moderately polar aprotic solvents, and less soluble in highly polar and protic solvents, with water being a particularly poor solvent. The provided experimental protocol offers a robust method for obtaining precise quantitative solubility data, which is essential for the informed application of this compound in research and development.

References

  • Gracin, S., & Rasmuson, Å. C. (2004). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents.
  • Solubility of Things. (n.d.). Phenethyl acetate. Retrieved January 24, 2026, from [Link]

  • Gracin, S., & Rasmuson, Å. C. (2004). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. ResearchGate. Retrieved January 24, 2026, from [Link]

  • LookChem. (n.d.). PHENYL ACETATE 122-79-2 wiki. Retrieved January 24, 2026, from [Link]

  • Thompson Rivers University. (2023, August 31). Solubility of Organic Compounds. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83615, 2,5-Dimethylphenylacetic acid. Retrieved January 24, 2026, from [Link].

  • ChemSynthesis. (n.d.). (2,5-dimethylphenyl)acetic acid. Retrieved January 24, 2026, from [Link]

  • Chemsrc. (n.d.). (2,5-Dimethylphenyl)acetic acid. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). Method for producing 2,5-dimethylphenyl acetic acid.
  • Thompson Rivers University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 24, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,6-Dimethylphenyl acetate. Retrieved January 24, 2026, from [Link]

  • Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved January 24, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 24, 2026, from [Link]

  • ChemSynthesis. (n.d.). 2,5-dimethylbenzyl acetate. Retrieved January 24, 2026, from [Link]

Sources

Methodological & Application

Analytical methods for 2,5-Dimethylphenyl acetate characterization

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to the analytical methodologies for the comprehensive characterization of 2,5-Dimethylphenyl acetate, tailored for researchers, scientists, and professionals in drug development. This document provides in-depth application notes and validated protocols for a suite of analytical techniques.

Introduction

This compound is an aromatic ester with significance as a potential intermediate and building block in the synthesis of various organic compounds, including active pharmaceutical ingredients and agrochemicals.[1][2][3] The precise characterization of this compound is paramount to ensure its identity, purity, and quality, which are critical parameters in research, development, and manufacturing environments. This guide delineates a multi-faceted analytical approach for the definitive characterization of this compound, leveraging chromatographic and spectroscopic techniques.

The methodologies detailed herein are designed to provide a comprehensive analytical workflow, from initial identification and structural elucidation to quantitative purity assessment. Each section explains the rationale behind the chosen analytical technique, followed by a detailed, step-by-step protocol.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods. These properties guide the selection of appropriate solvents, chromatographic conditions, and spectroscopic parameters.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂[4]
Molecular Weight 164.20 g/mol [4]
Appearance Not specified, likely a liquid or low-melting solid
Boiling Point Not explicitly available, but related compounds have high boiling points[5][6]
Melting Point Not explicitly available[5][6]
Solubility Expected to be soluble in common organic solvents (e.g., methanol, acetonitrile, dichloromethane)
CAS Number 877-48-5[4]

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for separating this compound from impurities and for its quantification. Gas chromatography and high-performance liquid chromatography are the primary methods of choice.

Gas Chromatography (GC)

Rationale: Due to its expected volatility, Gas Chromatography (GC) is an excellent method for the analysis of this compound. It offers high resolution, sensitivity, and is particularly well-suited for purity determination and quantitation of volatile organic compounds. Coupling GC with a Flame Ionization Detector (FID) provides a robust quantitative tool, while a Mass Spectrometer (MS) allows for definitive identification.

Experimental Protocol: GC-FID for Purity Analysis

  • Instrument and Column: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID). A capillary column with a mid-polar phase, such as a 35% diphenyl / 65% dimethyl polysiloxane column (e.g., Rtx-35ms, 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for good separation of aromatic isomers and related impurities.[7]

  • Sample Preparation: Accurately weigh approximately 50 mg of this compound and dissolve it in 10 mL of a suitable solvent like ethyl acetate or dichloromethane to prepare a stock solution. Further dilute this solution to achieve a final concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 15 °C/min.

      • Final hold: Hold at 250 °C for 5 minutes.

    • Detector Temperature (FID): 280 °C

  • Data Analysis: The purity of this compound is determined by the area percentage of its corresponding peak relative to the total area of all peaks in the chromatogram.

Table of GC Method Parameters

ParameterSetting
Column 35% Diphenyl / 65% Dimethyl Polysiloxane (30 m x 0.25 mm, 0.25 µm)
Injector Temp. 250 °C
Detector (FID) Temp. 280 °C
Carrier Gas Helium @ 1.0 mL/min
Oven Program 100 °C (2 min), then 15 °C/min to 250 °C (5 min)
Injection Volume 1 µL
Split Ratio 50:1

Workflow Diagram for GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_data Data Analysis Sample This compound Solvent Ethyl Acetate Sample->Solvent Vial GC Vial (1 mg/mL) Solvent->Vial Injector Injector (250°C) Vial->Injector Autosampler Column GC Column Injector->Column Detector FID (280°C) Column->Detector Oven Oven (Temp Program) Chromatogram Chromatogram Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Report Purity Report (% Area) Integration->Report HPLC_Workflow cluster_prep Sample & Standard Prep cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Solution Autosampler Autosampler Sample->Autosampler Standards Calibration Standards Standards->Autosampler Pump Pump (Gradient) Pump->Autosampler Column C18 Column (30°C) Autosampler->Column Detector UV Detector (220 nm) Column->Detector Chromatograms Chromatograms Detector->Chromatograms Calibration Calibration Curve Chromatograms->Calibration Quantification Concentration Report Calibration->Quantification MS_Fragmentation Parent [C₁₀H₁₂O₂]⁺˙ m/z = 164 Frag1 [C₈H₉O]⁺ m/z = 121 Parent->Frag1 - •COCH₃ Frag2 [C₂H₃O]⁺ m/z = 43 Parent->Frag2 - •C₈H₉O

Sources

Application Notes and Protocols: The 2,5-Dimethylphenyl Acetate Group for Robust Phenol Protection in Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Landscape of Phenol Protection

In the intricate world of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high fidelity.[1] Phenolic hydroxyl groups, due to their inherent acidity and nucleophilicity, often require temporary masking to prevent unwanted side reactions during subsequent synthetic steps.[2] Furthermore, the potent activating nature of the hydroxyl group on the aromatic ring necessitates its protection to ensure regioselectivity in electrophilic aromatic substitutions.[3]

While a plethora of phenol protecting groups exist, the ideal choice is dictated by a delicate balance of ease of installation, stability across a range of reaction conditions, and facile, selective removal.[4] Acetates are a common choice for phenol protection due to their straightforward introduction. However, their lability under basic conditions can be a significant drawback in many synthetic routes. This application note introduces the 2,5-dimethylphenyl acetate group as a sterically hindered alternative that offers enhanced stability, providing a valuable tool for researchers navigating complex synthetic pathways.

The strategic placement of two methyl groups on the phenyl ring introduces significant steric bulk around the ester linkage. This steric hindrance is hypothesized to reduce the susceptibility of the carbonyl group to nucleophilic attack, thereby imparting greater stability against certain cleavage conditions compared to a simple acetate or other less hindered aryl acetates.[5] This guide provides a comprehensive overview of the application of the this compound protecting group, complete with detailed protocols for its installation and removal, and a discussion of its strategic advantages.

Core Principles and Advantages of the this compound Protecting Group

The utility of the this compound protecting group is rooted in fundamental principles of organic chemistry, primarily steric hindrance and electronic effects.

Key Advantages:

  • Enhanced Stability: The two methyl groups ortho and meta to the acetate linkage sterically shield the ester carbonyl from nucleophilic attack, rendering it more resistant to premature cleavage under mildly basic conditions compared to an unsubstituted phenyl acetate.[5]

  • Straightforward Introduction: The protecting group can be readily introduced using standard acylation conditions, typically with acetic anhydride or acetyl chloride.

  • Orthogonal Cleavage Potential: The ester linkage allows for deprotection under conditions that are often orthogonal to those used for the cleavage of common ether-based protecting groups (e.g., benzyl, silyl ethers), offering greater flexibility in complex synthetic designs.[4]

  • UV Activity: The aromatic ring provides a chromophore, facilitating reaction monitoring by techniques such as thin-layer chromatography (TLC) with UV visualization.

Experimental Protocols

Protection of Phenols using this compound

This protocol describes the esterification of a phenolic hydroxyl group using acetic anhydride. The procedure is adapted from a similar synthesis of 2,6-dimethylphenyl acetate.[6]

Materials:

  • Phenol-containing substrate

  • Acetic anhydride (≥98%)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Reaction Setup: To a solution of the phenol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 eq).

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by TLC. For less reactive or sterically hindered phenols, heating to reflux may be necessary.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Aqueous Wash: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution (to remove excess acetic anhydride and acetic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound derivative can be purified by flash column chromatography on silica gel or by recrystallization, if applicable.

Parameter Condition Rationale
Solvent Anhydrous Dichloromethane (DCM)Aprotic and unreactive towards the reagents.
Base PyridineActs as a nucleophilic catalyst and acid scavenger.
Acylating Agent Acetic AnhydrideReadily available and effective acetylating agent.
Temperature 0 °C to Room Temperature (or reflux)Initial cooling controls the exothermic reaction.
Work-up Acid and Base WashesTo remove byproducts and unreacted reagents.
Deprotection of the this compound Group

This protocol utilizes a mild and selective method for the cleavage of aryl esters under non-hydrolytic conditions, adapted from a procedure for the deprotection of various aryl acetates.[4]

Materials:

  • This compound protected substrate

  • Thiophenol (PhSH)

  • Potassium carbonate (K₂CO₃)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the this compound protected substrate (1.0 eq) in NMP or DMF.

  • Reagent Addition: Add potassium carbonate (catalytic amount, e.g., 5-10 mol%) followed by thiophenol (1.5-2.5 eq).

  • Heating: Heat the reaction mixture to a temperature between 100 °C and reflux, depending on the reactivity of the substrate. Monitor the reaction progress by TLC.

  • Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate.

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with 1 M NaOH solution (to remove thiophenol and the liberated phenol), followed by water and brine.

  • Isolation of the Phenol: The desired deprotected phenol will be in the aqueous basic washes. Acidify the combined aqueous layers with concentrated HCl to a pH of approximately 2-3.

  • Extraction: Extract the acidified aqueous layer with diethyl ether or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected phenol.

  • Purification: The crude product can be further purified by flash column chromatography or recrystallization.

Parameter Condition Rationale
Solvent NMP or DMFHigh-boiling polar aprotic solvent.
Nucleophile Thiophenol (PhSH)A soft nucleophile that effectively cleaves the ester.
Base Potassium Carbonate (K₂CO₃)Catalytically generates the thiophenolate nucleophile.
Temperature 100 °C to RefluxProvides the necessary activation energy for the reaction.
Work-up Basic and Acidic ExtractionsTo separate the deprotected phenol from byproducts.

Reaction Mechanisms and Workflow Visualization

The protection of a phenol with acetic anhydride proceeds via a nucleophilic acyl substitution mechanism, typically catalyzed by a base like pyridine. The deprotection with thiophenol and potassium carbonate involves the in situ generation of the potent thiophenolate nucleophile, which then attacks the sterically hindered ester carbonyl.

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Phenol Phenol Substrate Ac2O_Py Acetic Anhydride, Pyridine, DCM Phenol->Ac2O_Py 1. ProtectedPhenol 2,5-Dimethylphenyl Acetate Protected Phenol Ac2O_Py->ProtectedPhenol 2. Deprotection_Reagents Thiophenol, K2CO3, NMP, Heat ProtectedPhenol->Deprotection_Reagents 3. Further_Synthesis Further Synthesis ProtectedPhenol->Further_Synthesis Stable Intermediate for Further Synthetic Steps DeprotectedPhenol Deprotected Phenol Deprotection_Reagents->DeprotectedPhenol 4.

Caption: Workflow for the protection and deprotection of phenols.

Conclusion and Future Perspectives

The this compound protecting group offers a compelling option for chemists seeking to mask phenolic hydroxyl groups with enhanced stability compared to simple acetates. Its straightforward installation and the potential for selective removal under non-hydrolytic conditions make it a valuable addition to the synthetic chemist's toolbox. The steric hindrance provided by the dimethyl substitution is a key feature that can be exploited to achieve chemoselectivity in complex molecular architectures. Further research could focus on quantifying the relative stability of this protecting group under a wider array of reaction conditions and exploring its application in the total synthesis of natural products and the development of novel pharmaceuticals.

References

  • Organic Chemistry Portal. "Protective Groups." Accessed January 24, 2026. [Link].

  • PrepChem. "Synthesis of 2,6-dimethylphenyl acetate." Accessed January 24, 2026. [Link].

  • Chakraborti, A. K., & Nayak, M. K. (1999). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Conditions. The Journal of Organic Chemistry, 64(21), 8027–8030.
  • Kaliappan, K. P. "Protecting Groups." CH-401 Course on Organic Synthesis, IIT Bombay. Accessed January 24, 2026. [Link].

  • Takahashi, M., Hirota, I., Nakano, T., Kotani, T., Takani, D., Shiratori, K., Choi, Y., Haba, M., & Hosokawa, M. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391.
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  • Chemistry LibreTexts. "Ester Hydrolysis." Accessed January 24, 2026. [Link].

  • ResearchGate. "Protection for Phenols and Catechols." Accessed January 24, 2026. [Link].

  • Google Patents. "Method for producing 2,5-dimethylphenyl acetic acid." Accessed January 24, 2026. .
  • Ataman Kimya. "PHENYL ACETATE." Accessed January 24, 2026. [Link].

  • Mineno, T., Suzuki, Y., Nobuta, T., Takano, D., & Kansui, H. (2022). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Green and Sustainable Chemistry, 12, 83-90.
  • Inventiva Pharma. "Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives." Accessed January 24, 2026. [Link].

  • Mounier, L., Barth, M., & Boubia, B. "Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives." Inventiva, Medicinal Chemistry Department.
  • European Patent Office. "Process of production of 2,5-dimethylphenol." Accessed January 24, 2026. .
  • PubMed Central. "Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens." Accessed January 24, 2026. [Link].

  • Arkivoc. "Mild alkaline hydrolysis of hindered esters in non-aqueous solution." Accessed January 24, 2026. [Link].

  • ResearchGate. "Catalytic activity in the hydrolysis of phenyl esters of α-furoic acid." Accessed January 24, 2026. [Link].

  • ACS Publications. "Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis." Accessed January 24, 2026. [Link].

Sources

Application Notes and Protocols: Synthesis of Bioactive Molecules from 2,5-Dimethylphenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylphenyl acetate serves as a versatile and economically viable starting material for the synthesis of a diverse array of bioactive molecules. Its chemical structure, featuring an activated aromatic ring and a readily transformable ester group, provides a strategic entry point to valuable intermediates, most notably 2,5-dimethylphenol and its corresponding acyl derivatives. These intermediates are pivotal in constructing heterocyclic scaffolds such as chromones, coumarins, xanthones, and in the synthesis of other pharmacologically relevant structures, including certain thiazoles and phenylacetic acid derivatives.

The 2,5-dimethylphenyl scaffold is a recurring motif in a number of antimicrobial compounds, highlighting its importance in the development of new agents to combat drug-resistant pathogens.[1] Molecules derived from this core structure have demonstrated a wide spectrum of biological activities, including antioxidant, anti-inflammatory, anticoagulant, and cytotoxic effects against various cancer cell lines.[2][3][4]

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of key bioactive molecules originating from this compound. It is designed to equip researchers with the foundational knowledge and practical methodologies to explore this rich area of medicinal chemistry. The protocols herein are presented with an emphasis on the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.

Core Synthetic Pathways from this compound

The journey from this compound to a range of bioactive compounds is primarily initiated by two key transformations: hydrolysis to 2,5-dimethylphenol and the Fries rearrangement to form hydroxyacetophenone derivatives. These primary intermediates then serve as the foundational building blocks for a variety of cyclization and condensation reactions.

G start This compound hydrolysis Hydrolysis start->hydrolysis NaOH / H₂O fries Fries Rearrangement start->fries Lewis Acid (e.g., AlCl₃) phenol 2,5-Dimethylphenol hydrolysis->phenol ketone Hydroxyacetophenone Derivative (e.g., 2-Hydroxy-3,6-dimethylacetophenone) fries->ketone pechmann Pechmann Condensation phenol->pechmann simonis Simonis Condensation phenol->simonis xanthone_synth Xanthone Synthesis phenol->xanthone_synth thiazole_synth Thiazole Synthesis phenol->thiazole_synth via aniline derivative chromones Bioactive Chromones ketone->chromones e.g., Vilsmeier-Haack coumarins Bioactive Coumarins pechmann->coumarins simonis->chromones xanthones Bioactive Xanthones xanthone_synth->xanthones thiazoles Bioactive Thiazoles thiazole_synth->thiazoles G cluster_0 Fries Rearrangement Mechanism start This compound + AlCl₃ intermediate1 Lewis Acid Complex start->intermediate1 Coordination intermediate2 Acylium Ion Intermediate intermediate1->intermediate2 Rearrangement & Cleavage ortho_product Ortho-Hydroxyacetophenone intermediate2->ortho_product Electrophilic Attack (ortho) para_product Para-Hydroxyacetophenone intermediate2->para_product Electrophilic Attack (para)

Caption: Mechanism of the Fries Rearrangement.

Protocol 1: Synthesis of 2-Hydroxy-3,6-dimethylacetophenone via Fries Rearrangement

This protocol details the synthesis of the ortho-hydroxyacetophenone derivative, a key building block for chromone synthesis.

Materials:

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1 equivalent) in nitrobenzene, slowly add anhydrous aluminum chloride (1.2 equivalents) in portions, maintaining the temperature below 10°C using an ice bath.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70°C for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated HCl.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-hydroxy-3,6-dimethylacetophenone.

Part 2: Pechmann Condensation: A Direct Route to Bioactive Coumarins

The Pechmann condensation is a classic and widely used method for the synthesis of coumarins from a phenol and a β-ketoester in the presence of an acid catalyst. [5]This reaction provides a straightforward entry into the coumarin scaffold, which is known for a broad spectrum of pharmacological activities including anticoagulant, anti-inflammatory, and anticancer properties. [6][7]

Mechanism of the Pechmann Condensation

The reaction is initiated by the acid-catalyzed transesterification of the β-ketoester with the phenol. The resulting intermediate then undergoes an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) where the activated ketone attacks the aromatic ring ortho to the newly formed ester linkage. Subsequent dehydration of the cyclic intermediate leads to the formation of the coumarin ring system.

G cluster_1 Pechmann Condensation Mechanism start 2,5-Dimethylphenol + Ethyl Acetoacetate intermediate1 Transesterification Product start->intermediate1 Acid Catalyst (e.g., H₂SO₄) intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 4,7-Dimethylcoumarin intermediate2->product Dehydration

Caption: Mechanism of the Pechmann Condensation.

Protocol 2: Synthesis of 4,7-Dimethylcoumarin from 2,5-Dimethylphenol

This protocol describes the synthesis of a representative coumarin derivative from 2,5-dimethylphenol.

Materials:

  • 2,5-Dimethylphenol

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice-cold water

  • Ethanol

Procedure:

  • In a round-bottom flask, add 2,5-dimethylphenol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2-3 equivalents) with constant stirring, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours.

  • Pour the reaction mixture slowly into a beaker containing ice-cold water with vigorous stirring.

  • A solid precipitate will form. Filter the solid, wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from ethanol to obtain pure 4,7-dimethylcoumarin.

Part 3: Synthesis of Other Bioactive Heterocycles

A. Chromones via Simonis and Vilsmeier-Haack Reactions

Besides the pathway involving the Fries rearrangement, chromones can also be synthesized directly from phenols. The Simonis chromone cyclization involves the reaction of a phenol with a β-ketoester in the presence of a dehydrating agent like phosphorus pentoxide. [8] Alternatively, the Vilsmeier-Haack reaction on a hydroxyacetophenone (obtained from the Fries rearrangement) can introduce a formyl group at the 3-position, which is a key intermediate for a variety of substituted chromones. [9]

B. Xanthones from Phenolic Precursors

Xanthones, another class of oxygenated heterocycles with interesting biological activities, can be synthesized from 2,5-dimethylphenol. A common method involves the condensation of a phenol with a salicylic acid derivative in the presence of a dehydrating agent like Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid). [10]This reaction proceeds through a benzophenone intermediate which then undergoes intramolecular cyclization.

C. Thiazoles with Antimicrobial Potential

The 2,5-dimethylphenyl moiety can be incorporated into thiazole rings, which are known to exhibit a wide range of pharmacological activities, including antimicrobial properties. [11]A common route to thiazoles is the Hantzsch thiazole synthesis , which involves the reaction of an α-haloketone with a thioamide. [12]To incorporate the 2,5-dimethylphenyl group, one can start with 2,5-dimethylaniline, convert it to the corresponding thioamide, and then react it with an appropriate α-haloketone.

Quantitative Data on Bioactivity

The following tables summarize the reported biological activities of representative compounds derived from the 2,5-dimethylphenyl scaffold.

Table 1: Cytotoxicity of Coumarin Derivatives against Cancer Cell Lines

CompoundCancer Cell LineIC₅₀ (µM)Reference
Coumarin Derivative 4d MCF-7 (Breast)Moderate[13]
Coumarin Derivative 13 HeLa (Cervical)8.0 (±0.38)[14]
Coumarin Derivative 4k MCF-7 (Breast)4.98[15]

Table 2: Antimicrobial Activity of Thiazole Derivatives

Compound ClassMicroorganismMIC (µg/mL)IC₅₀ (µM)Reference
Thiazole DerivativesM. tuberculosis H37Ra9.64 - 23.640.82 - 4.55[16]
Thiazole Derivative 36 CA-III inhibitor-Potent[17]

Table 3: Antioxidant Activity of Chromone Derivatives

AssayIC₅₀ (µg/mL)Reference
DPPH832 ± 10.22[18]
FRAP662 ± 8.32[18]

References

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  • BenchChem. (2025).
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  • El-Sayed, N. N. E., et al. (2020).
  • Ferreira, I. C. F. R., et al. (2023). Scope and limitations of the preparation of xanthones using Eaton's reagent. Turkish Journal of Chemistry, 47(6), 1420-1428.
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  • Gkionis, S., et al. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. Chemistry, 5(2), 73-86.
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  • Jeon, I., & Mangion, I. K. (2012). An Improved Synthesis of Hydroxy Aryl Ketones by Fries Rearrangement with Methanesulfonic Acid/Methanesulfonic Anhydride. Synlett, 23(13), 1927-1930. Available at: [Link]

  • Kappe, C. O. (2000). 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 56(40), 7989-8016.
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  • Luo, M., et al. (2017). Trifluoromethanesulfonic acid (TfOH) catalyzes a coupling of α-diazoketones with (thio)amides or thioureas to provide 2,4-disubstituted oxazole and thiazole derivates. Organic & Biomolecular Chemistry, 15(3), 549-553.
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  • Rădulescu, V., et al. (2021).
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Application Notes and Protocols for the Development of Antimicrobial and Antifungal Derivatives of 2,5-Dimethylphenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Phenolic compounds and their esters are a well-established class of molecules with broad-spectrum antimicrobial properties.[1][2][3] The 2,5-dimethylphenyl moiety, in particular, is a structural feature found in several antimicrobial compounds, suggesting its potential as a valuable pharmacophore.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of novel antimicrobial and antifungal derivatives originating from 2,5-Dimethylphenyl acetate. We present detailed, field-proven protocols for chemical synthesis and microbiological evaluation, underpinned by the scientific rationale for key experimental choices.

Introduction: The Rationale for Derivatizing this compound

This compound is an aromatic ester. While the acetate itself is not recognized for significant antimicrobial activity, its core structure, the 2,5-dimethylphenyl scaffold, is present in various biologically active molecules, including antibacterial and antifungal agents.[4] The primary strategy outlined in these notes involves the hydrolysis of the ester to yield 2,5-dimethylphenol. This phenol serves as a versatile intermediate for synthesizing a library of derivatives with potentially enhanced antimicrobial efficacy.

The antimicrobial action of phenolic compounds is often attributed to their ability to disrupt microbial cell membranes, denature essential proteins, and inhibit enzymes.[1] Key structural features influencing this activity include lipophilicity and the nature of substituent groups on the aromatic ring.[1][2] By modifying the parent phenol, it is possible to modulate these properties to optimize potency and spectrum of activity. For instance, increasing the length of an alkyl chain in phenolic esters can enhance antimicrobial activity up to a certain point.[3] This guide provides the foundational protocols to create and test a diverse set of such derivatives.

Synthesis and Characterization of Derivatives

The development of novel antimicrobial agents begins with a robust and reproducible synthetic workflow. This section details the protocols for generating a library of 2,5-dimethylphenyl derivatives, starting with the hydrolysis of the acetate precursor.

Proposed Synthetic Workflow

The overall strategy involves a two-step process: (1) Hydrolysis of this compound to 2,5-Dimethylphenol, and (2) Derivatization of the resulting phenol to create novel ethers or esters. Purification via column chromatography is essential to ensure the purity of the final compounds before biological evaluation.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Derivatization (Example) cluster_2 Purification & Analysis start This compound (Starting Material) hydrolysis Base-Catalyzed Hydrolysis (e.g., NaOH in aq. Ethanol) start->hydrolysis phenol 2,5-Dimethylphenol (Intermediate) hydrolysis->phenol derivatization Williamson Ether Synthesis (e.g., Alkyl Halide, Base) phenol->derivatization purification Column Chromatography derivatization->purification final_product Purified Derivative (e.g., Alkyl-2,5-dimethylphenyl ether) purification->final_product characterization Structural Characterization (NMR, MS, IR) final_product->characterization

Caption: Proposed workflow for synthesis and purification of 2,5-dimethylphenyl derivatives.

Protocol 2.2: Synthesis of 2,5-Dimethylphenol (Intermediate)

This protocol describes the saponification (base-catalyzed hydrolysis) of this compound to produce the key phenolic intermediate.

Materials:

  • This compound

  • Ethanol (95%)

  • Sodium hydroxide (NaOH) pellets

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether (or Ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of this compound in 100 mL of 95% ethanol.

  • Saponification: While stirring, add 6.0 g of NaOH pellets to the solution. The mixture may warm up. Equip the flask with a reflux condenser and heat the mixture to reflux for 1 hour.

    • Causality Note: Refluxing ensures the reaction proceeds to completion in a reasonable timeframe. The basic conditions facilitate the nucleophilic attack of the hydroxide ion on the ester's carbonyl carbon.

  • Cooling and Neutralization: After 1 hour, remove the heat source and allow the mixture to cool to room temperature. Slowly and carefully neutralize the mixture by adding concentrated HCl dropwise until the pH is approximately 1-2 (test with pH paper). This step protonates the phenoxide ion to form the phenol.

  • Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and shake vigorously, venting frequently. Allow the layers to separate and collect the organic (upper) layer. Perform two additional extractions of the aqueous layer with 50 mL portions of diethyl ether.

    • Expert Insight: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.

  • Washing and Drying: Combine the organic extracts and wash them once with 50 mL of saturated sodium chloride solution (brine). This helps to remove residual water from the organic phase. Dry the organic layer over anhydrous MgSO₄.

  • Solvent Removal: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield crude 2,5-dimethylphenol, which can be further purified if necessary (e.g., by distillation or recrystallization).

Protocol 2.3: Synthesis of an Ether Derivative (Example)

This protocol outlines a general procedure for synthesizing an ether derivative from 2,5-dimethylphenol via the Williamson ether synthesis.

Materials:

  • 2,5-Dimethylphenol (from Protocol 2.2)

  • Anhydrous acetone (or DMF)

  • Potassium carbonate (K₂CO₃), anhydrous

  • An appropriate alkyl halide (e.g., 1-bromobutane)

  • Standard glassware for reflux and extraction

Procedure:

  • Reaction Setup: To a solution of 5.0 g of 2,5-dimethylphenol in 100 mL of anhydrous acetone in a round-bottom flask, add 7.0 g of anhydrous K₂CO₃.

    • Causality Note: K₂CO₃ is a mild base used to deprotonate the phenol, forming the more nucleophilic phenoxide ion. Anhydrous conditions are crucial as water can interfere with the reaction.

  • Addition of Electrophile: Add a 1.1 molar equivalent of the desired alkyl halide (e.g., 1-bromobutane) to the stirring mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Workup: After cooling, filter the mixture to remove the K₂CO₃. Evaporate the solvent from the filtrate.

  • Purification: Dissolve the residue in diethyl ether and wash with 1M NaOH solution to remove any unreacted phenol, followed by a water wash. Dry the organic layer over MgSO₄, filter, and concentrate. The crude product should be purified by column chromatography on silica gel.

Structural Characterization

The identity and purity of all synthesized compounds must be rigorously confirmed using standard analytical techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), as demonstrated in similar synthetic studies.[6]

Antimicrobial Susceptibility Testing Protocols

Once synthesized and purified, the novel derivatives must be screened for antimicrobial activity. The following protocols are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9]

General Workflow for Susceptibility Testing

The screening process follows a logical cascade from initial determination of inhibitory concentrations to assessing cidal activity.

G cluster_mic Primary Screening cluster_mbc Secondary Screening start Pure Synthesized Derivative prep_stock Prepare Stock Solution (e.g., in DMSO) start->prep_stock mic_test Broth Microdilution Assay (Determine MIC) prep_stock->mic_test prep_inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) prep_inoculum->mic_test mbc_test Subculture from Clear Wells (Determine MBC/MFC) mic_test->mbc_test data_analysis Data Analysis & Comparison mbc_test->data_analysis

Caption: Standard workflow for antimicrobial and antifungal susceptibility testing.

Protocol 3.2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[10][11]

Materials:

  • Sterile 96-well U-bottom microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Multichannel pipette

Procedure:

  • Inoculum Preparation: From a fresh culture plate, suspend several colonies in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Compound Dilution: Prepare a series of two-fold dilutions of the test compounds in the microtiter plate.

    • Add 100 µL of sterile broth to wells 2 through 12.

    • Prepare a starting concentration of your test compound (e.g., 256 µg/mL) in well 1 by adding 200 µL.

    • Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue this serial dilution across to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).

  • Inoculation: Add 100 µL of the prepared microbial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).[12][13]

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Protocol 3.3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This secondary assay determines the lowest concentration of a compound that kills the microorganism.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).

  • Incubate the plates under the same conditions as the MIC assay.

  • The MBC or MFC is the lowest concentration from the MIC plate that results in no colony formation on the agar subculture.[14]

Data Presentation

Quantitative results should be summarized in a clear, tabular format for easy comparison across different compounds and microbial strains.

Table 1: Example Template for Antimicrobial/Antifungal Activity Data

Compound IDTest MicroorganismGram Stain / Fungal TypeMIC (µg/mL)MBC/MFC (µg/mL)
Derivative-01 Staphylococcus aureus ATCC 25923Gram-positivee.g., 16e.g., 32
Derivative-01 Escherichia coli ATCC 25922Gram-negativee.g., 64e.g., >128
Derivative-01 Candida albicans ATCC 90028Yeaste.g., 8e.g., 16
Control S. aureus ATCC 25923Gram-positivee.g., 0.5 (Ciprofloxacin)e.g., 1
Control C. albicans ATCC 90028Yeaste.g., 1 (Fluconazole)e.g., 4

Postulated Mechanism of Action

The antimicrobial activity of phenolic derivatives is multifaceted. Based on existing literature, the synthesized compounds are hypothesized to act through one or more of the following mechanisms.[1][2]

  • Cell Membrane Disruption: The lipophilic nature of the 2,5-dimethylphenyl ring allows the compounds to intercalate into the lipid bilayer of microbial cell membranes. This disrupts membrane fluidity and integrity, leading to increased permeability and leakage of vital intracellular components like ions and ATP.[1]

  • Enzyme Inhibition: The hydroxyl group of a phenolic intermediate, or other introduced functional groups, can form hydrogen bonds with the active sites of essential microbial enzymes, leading to their inactivation.

  • Protein Denaturation: At higher concentrations, these compounds can cause non-specific denaturation of cellular proteins, disrupting cellular functions and leading to cell death.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm compound Phenolic Derivative membrane Lipid Bilayer Membrane Proteins compound->membrane:f0 Intercalation & Disruption enzyme Essential Enzymes compound->enzyme Binding to Active Site leakage Leakage of Cytoplasmic Contents membrane:f0->leakage death Microbial Cell Death leakage->death inactivation Enzyme Inactivation enzyme->inactivation inactivation->death

Caption: Postulated mechanisms of antimicrobial action for phenolic derivatives.

Conclusion

The protocols and application notes provided herein offer a structured and scientifically grounded framework for the synthesis and evaluation of novel antimicrobial and antifungal derivatives of this compound. By leveraging the known bioactivity of the 2,5-dimethylphenyl scaffold and the versatility of phenolic chemistry, this research avenue holds significant promise for the discovery of new lead compounds in the fight against infectious diseases. Rigorous adherence to standardized microbiological testing protocols is paramount for generating reliable and comparable data.

References

  • Drag-Zalesinska, M. et al. (2025). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. PubMed Central. [Link]

  • Request PDF. (2025). Synthesis and screening of antimicrobial activity of novel 2,5-dimethylpyrrolyl-pyrazole derivatives. ResearchGate. [Link]

  • Drag-Zalesinska, M. et al. (2025). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. ResearchGate. [Link]

  • Google Patents. (n.d.). Method for producing 2,5-dimethylphenyl acetic acid.
  • Request PDF. (2025). Synthesis and Antimicrobial Activity of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives. ResearchGate. [Link]

  • Ghannoum, M. & Isham, N. (2014). Antifungal Susceptibility Testing: Current Approaches. PubMed Central. [Link]

  • MDPI. (n.d.). The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry. MDPI. [Link]

  • Gyawali, R. & Ibrahim, S. A. (2014). Natural products as antimicrobial agents. PubMed Central. [Link]

  • MDPI. (n.d.). In Vitro Antioxidant and Antibacterial Activities of Ethyl Acetate Extracts of Ziziphus lotus Leaves and Five Associated Endophytic Fungi. MDPI. [Link]

  • Simões, A. et al. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. PubMed Central. [Link]

  • ASM Journals. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy. [Link]

  • MDPI. (n.d.). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. [Link]

  • Chen, L. et al. (2013). Synthesis and Antifungal Activity of Natural Product-Based 6-Alkyl-2,3,4,5-tetrahydropyridines. PubMed Central. [Link]

  • WJBPHS. (n.d.). A review of compounds derivatives with antimicrobial activities. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • ResearchGate. (2025). (PDF) Antimicrobial properties of phenolic acid alkyl esters. ResearchGate. [Link]

  • Miceli, M. H. & Wiederhold, N. P. (2021). A Practical Guide to Antifungal Susceptibility Testing. PubMed Central. [Link]

  • Semantic Scholar. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupt. Semantic Scholar. [Link]

  • CABI Digital Library. (2022). Antimicrobial properties of phenolic acid alkyl esters. CABI Digital Library. [Link]

  • MDPI. (n.d.). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. MDPI. [Link]

  • MDPI. (2018). Susceptibility Testing of Fungi to Antifungal Drugs. MDPI. [Link]

  • ChemSynthesis. (2025). 2,5-dimethylbenzyl acetate. ChemSynthesis. [Link]

  • Czech Journal of Food Sciences. (n.d.). Antimicrobial properties of phenolic acid alkyl esters. Czech Journal of Food Sciences. [Link]

  • Tenover, F. C. (2023). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. [Link]

  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Apec.org. [Link]

  • PubChem. (n.d.). 2,5-Dimethylphenylacetic acid. PubChem. [Link]

  • Pfaller, M. A. et al. (2000). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. PubMed Central. [Link]

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Application Note: Synthesis of Chalcones from 2,5-Dimethyl Aromatic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Chalcone Scaffold

Chalcones are a vital class of organic compounds, characterized by a 1,3-diaryl-2-propen-1-one backbone. This unique α,β-unsaturated ketone system serves as a key biosynthetic precursor to the entire family of flavonoids and is a privileged scaffold in medicinal chemistry.[1][2] The reactivity of the enone moiety allows for the synthesis of numerous heterocyclic compounds, and chalcone derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[3][4]

The most reliable and widely adopted method for chalcone synthesis is the Claisen-Schmidt condensation .[1] This base-catalyzed reaction involves the condensation of an aromatic ketone (typically a substituted acetophenone) with an aromatic aldehyde.[5] This guide provides a detailed protocol and scientific rationale for the synthesis of chalcones using 2,5-dimethyl substituted aromatic precursors, addressing a common point of confusion regarding starting materials and offering a robust, field-proven methodology for researchers.

Precursor Analysis: Selecting the Correct Ketone Synthon

A critical aspect of the Claisen-Schmidt condensation is the requirement for a ketone with acidic α-hydrogens, which can be deprotonated by a base to form a nucleophilic enolate.[6] The user-specified starting material, 2,5-dimethylphenyl acetate , is an ester and lacks the requisite α-hydrogens on its acetyl group to directly participate in this reaction pathway to form a chalcone. The Claisen condensation, a related reaction for esters, yields β-keto esters, not chalcones.[7]

Therefore, two scientifically sound interpretations are considered:

  • Likely Intended Reactant: 2,5-Dimethylacetophenone. This is the most probable precursor, as it is a substituted acetophenone that fits perfectly into the Claisen-Schmidt reaction scheme. This protocol will focus on this direct and efficient pathway.

  • Multi-Step Synthesis via Fries Rearrangement. It is conceptually possible to convert this compound into a suitable ketone precursor. The Fries rearrangement , an acid-catalyzed reaction, transforms a phenolic ester into a hydroxy aryl ketone.[8][9] This would convert this compound into a mixture of 2-hydroxy-4,5-dimethylacetophenone and 4-hydroxy-3,6-dimethylacetophenone. These hydroxyacetophenone isomers could then be used in a subsequent Claisen-Schmidt condensation. While feasible, this adds complexity and is less direct than starting with 2,5-dimethylacetophenone.

This guide will provide a detailed protocol for the direct synthesis using 2,5-dimethylacetophenone, which represents the most efficient and common application.

Reaction Mechanism: The Base-Catalyzed Claisen-Schmidt Condensation

The synthesis proceeds via a three-step mechanism, catalyzed by a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH).[1]

  • Enolate Formation: The hydroxide ion (⁻OH) abstracts an acidic α-hydrogen from the methyl group of 2,5-dimethylacetophenone. This step is possible because the resulting carbanion is resonance-stabilized by the adjacent carbonyl group, forming an enolate.[10]

  • Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde (e.g., benzaldehyde). This forms a tetrahedral alkoxide intermediate.

  • Dehydration: The alkoxide is protonated by the solvent (e.g., ethanol or water) to form a β-hydroxy ketone (an aldol adduct). Under the basic reaction conditions, this intermediate is readily dehydrated via an E1cB mechanism, where the α-hydrogen is abstracted again, leading to the elimination of a hydroxide ion and the formation of a stable, conjugated α,β-unsaturated ketone—the chalcone.[6]

Claisen_Schmidt_Mechanism Figure 1: Claisen-Schmidt Condensation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Ketone 2,5-Dimethylacetophenone Enolate Enolate (Nucleophile) Ketone->Enolate + OH⁻ - H₂O Aldehyde Aromatic Aldehyde (Electrophile) Intermediate Tetrahedral Alkoxide Intermediate Enolate->Intermediate Aldehyde->Intermediate Aldol β-Hydroxy Ketone Intermediate->Aldol + H₂O - OH⁻ Chalcone Final Chalcone Product (1,3-Diaryl-2-propen-1-one) Aldol->Chalcone - H₂O

Caption: Figure 1: Claisen-Schmidt Condensation Mechanism.

Experimental Protocol: Synthesis of (E)-1-(2,5-dimethylphenyl)-3-phenylprop-2-en-1-one

This protocol details the synthesis of a representative chalcone from 2,5-dimethylacetophenone and benzaldehyde.

Materials and Reagents
  • 2,5-Dimethylacetophenone (reactant)

  • Benzaldehyde (reactant)

  • Potassium Hydroxide (KOH) (catalyst)

  • Ethanol (95%, solvent)

  • Deionized Water

  • Hydrochloric Acid (HCl, 10% aqueous solution)

  • Ethyl Acetate (for TLC)

  • Hexane (for TLC)

  • Magnetic stirrer and hotplate

  • Round-bottom flask (100 mL)

  • Büchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Methodology
  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 2,5-dimethylacetophenone (e.g., 10 mmol, 1.48 g) and benzaldehyde (10 mmol, 1.06 g, 1.02 mL) in 25 mL of 95% ethanol. Stir the mixture using a magnetic stir bar until a clear, homogeneous solution is formed.

  • Catalyst Preparation & Addition: Separately, prepare a 50% (w/v) aqueous solution of KOH by carefully dissolving 5 g of KOH pellets in 10 mL of deionized water. Caution: This process is highly exothermic. Allow the KOH solution to cool to room temperature.

  • Reaction Initiation: While vigorously stirring the ethanolic solution of reactants at room temperature, add the cooled 50% KOH solution dropwise over 5-10 minutes. A color change and increase in turbidity are typically observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours.[11][12] The progress can be monitored by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). Spot the starting materials and the reaction mixture. The formation of a new, less polar spot (the chalcone) and the disappearance of the starting materials indicate reaction progression. The reaction is often complete when the mixture solidifies or a thick precipitate forms.[1]

  • Product Isolation (Workup): Once the reaction is complete, pour the reaction mixture into a beaker containing ~100 mL of ice-cold water. Stir for several minutes. Acidify the mixture by slowly adding 10% HCl dropwise until the pH is neutral (pH ~7). This neutralizes the excess KOH and precipitates the crude chalcone product.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with several portions of cold deionized water to remove any inorganic salts and residual reactants.[2]

  • Purification: The crude product can be purified by recrystallization.[13] Dissolve the solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry them in a desiccator.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as melting point determination, FT-IR, and NMR spectroscopy.[5]

Data Summary and Expected Results
ParameterValueRationale / Notes
Stoichiometry 1:1 molar ratio (Ketone:Aldehyde)Ensures efficient consumption of both reactants.
Catalyst Loading ~0.4 equivalents of KOHA substoichiometric amount is often sufficient for catalysis.[13]
Solvent Ethanol (95%)Good solubility for both reactants and the intermediate.[14]
Temperature Room Temperature (~20-25°C)Balances reaction rate with minimizing side reactions.
Reaction Time 12 - 24 hoursVaries based on substituents; monitor by TLC.[12]
Expected Yield 70 - 90%Yields are typically high but depend on purification efficiency.[15]
Appearance Pale yellow solidChalcones are characteristically colored crystalline solids.
Visualization of Experimental Workflow

Caption: Figure 2: Step-by-step experimental workflow for chalcone synthesis.

References

  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules. Available at: [Link]

  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace. Available at: [Link]

  • Synthesis and Characterization of Some Chalcone Derivatives. Science Alert. Available at: [Link]

  • Synthesis and characterization of chalcone derivatives and their antioxidant activity. UTAR Institutional Repository. Available at: [Link]

  • How to synthesize chalcones by Claisen-Schmidt condensation. YouTube. Available at: [Link]

  • Claisen-Schmidt condensation between acetophenone and benzaldehyde with metal triflate catalysts. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s). National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Characterization of Chalcone Derived Heterocyclic Compounds and Their Biological Activities. UNIMAS Institutional Repository. Available at: [Link]

  • The Complete Mechanism of Chalcone Formation. eScholarship.org. Available at: [Link]

  • Chalcone Synthesis Mechanism-E2 vs E1cb. YouTube. Available at: [Link]

  • Synthesis and Biological Evaluation of Some New Chalcones Containing 2,5-Dimethylfuran Moiety. Semantic Scholar. Available at: [Link]

  • Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. MDPI. Available at: [Link]

  • SYNTHESIS OF CHALCONES. Jetir.org. Available at: [Link]

  • Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. ijarsct.co.in. Available at: [Link]

  • Claisen Condensation. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and characterization of o-hydroxyarylalkylketones by using eco-friendly solvent free catalyst in frie's. Der Pharma Chemica. Available at: [Link]

  • Solvent free synthesis of p-hydroxyacet. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Reaction Mechanism of Fries Rearrangement. Physics Wallah. Available at: [Link]

  • Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Advanced Journal of Chemistry, Section A. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Acetylation of 2,5-Dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for the acetylation of 2,5-dimethylphenol. This process, aimed at synthesizing 2,5-dimethylphenyl acetate, is a cornerstone reaction in the development of various pharmaceutical and agrochemical intermediates. While seemingly straightforward, the bidentate nucleophilic nature of phenols presents unique challenges, often leading to a mixture of products. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common side reactions encountered during this procedure, ensuring high yield and purity of the desired O-acylated product. We will delve into the causality behind experimental outcomes, provide validated protocols, and offer clear, actionable solutions to common problems.

Core Concept: The Dichotomy of Phenol Reactivity

Phenols, including 2,5-dimethylphenol, can undergo acylation at two distinct sites: the hydroxyl oxygen (O-acylation) or the aromatic ring (C-acylation).[1]

  • O-Acylation (Desired Reaction): This is a nucleophilic acyl substitution reaction that occurs on the phenolic oxygen, yielding the desired ester, this compound. This pathway is generally faster and is favored under kinetic control.

  • C-Acylation (Side Reaction): This is an electrophilic aromatic substitution (a Friedel-Crafts type reaction) where the acetyl group attaches directly to the carbon atoms of the benzene ring.[2] This pathway leads to the formation of more thermodynamically stable hydroxyacetophenone isomers.

  • Fries Rearrangement (Side Reaction): A significant competing reaction where the initially formed O-acylated product (the desired ester) rearranges to the C-acylated isomers.[3][4][5] This rearrangement is typically promoted by Lewis acids or high temperatures.[5][6][7]

Visualizing the Reaction Pathways

The following diagram illustrates the primary reaction and the key side reactions that can diminish the yield of the target product.

G cluster_main Reaction Pathways Reactants 2,5-Dimethylphenol + Acetic Anhydride O_Product This compound (Desired Product) Reactants->O_Product O-Acylation (Kinetic Control) C_Product C-Acylated Products (Side Products) Reactants->C_Product C-Acylation (Thermodynamic Control) Rearrangement Fries Rearrangement O_Product->Rearrangement Lewis Acid / Heat Rearrangement->C_Product

Caption: Main (O-acylation) vs. Side (C-acylation, Fries) reactions.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the acetylation of 2,5-dimethylphenol in a practical question-and-answer format.

Question 1: My final product is a mixture containing significant amounts of hydroxyacetophenone isomers, leading to a low yield of the desired ester. What is causing this?

Answer: This is a classic indication that C-acylation and/or the Fries Rearrangement are occurring.[3][4] Phenols can react on the aromatic ring to give an aryl ketone, a reaction that competes with the desired O-acylation. The C-acylated product is thermodynamically more stable and its formation is favored under conditions that allow the reaction to reach equilibrium.

Causality & Mechanism:

  • Lewis Acid Catalysis: The presence of a Lewis acid (e.g., AlCl₃) strongly promotes C-acylation. The catalyst coordinates with the oxygen atom of the phenol, and it can also generate a highly electrophilic acylium ion that attacks the electron-rich aromatic ring.[1][7]

  • Fries Rearrangement: Even if you successfully form the desired this compound, it can rearrange to the more stable C-acylated isomers in the presence of a Lewis acid catalyst or at high temperatures.[5][6] Low temperatures (<60°C) tend to favor the para-rearranged product, while high temperatures (>160°C) favor the ortho-product.[6]

Solutions:

  • Avoid Lewis Acids: For selective O-acylation, strictly avoid Lewis acid catalysts. Instead, use a base-catalyzed method.

  • Control Temperature: Maintain a low reaction temperature. Base-catalyzed acetylations are often performed at 0°C to minimize side reactions and prevent the hydrolysis of both the acetic anhydride and the final ester product.[8]

  • Choose the Right Catalyst System: Employ base catalysis, which activates the phenol by deprotonating it, making the oxygen a far more potent nucleophile and favoring the kinetically controlled O-acylation pathway.

Question 2: My reaction is sluggish, and upon workup, I recover a significant amount of unreacted 2,5-dimethylphenol. Why is the conversion so low?

Answer: Low conversion with recovery of starting material typically points to two main culprits: ineffective acetylation conditions or hydrolysis of key reagents/products.

Causality & Mechanism:

  • Hydrolysis of Acetylating Agent: Acetic anhydride and acetyl chloride react readily with water. If your reagents or solvents are not anhydrous, the acetylating agent will be consumed by water before it can react with the phenol.

  • Insufficient Activation: Phenols are acidic, but not strong nucleophiles. The reaction with an acetylating agent can be very slow without a catalyst.[2] A base is required to deprotonate the phenol, generating the much more nucleophilic phenoxide ion.

  • Product Hydrolysis: The target ester can be hydrolyzed back to the starting phenol and acetic acid, especially during an aqueous workup under harsh pH conditions (strongly acidic or basic) combined with elevated temperatures.

Solutions:

  • Ensure Anhydrous Conditions: Use dry solvents and fresh, high-purity acetic anhydride or acetyl chloride. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Use an Appropriate Base: Incorporate a suitable base like pyridine or triethylamine. Pyridine is particularly effective as it acts as both a base to neutralize the acetic acid byproduct and a nucleophilic catalyst that forms a highly reactive acetylpyridinium intermediate.

  • Controlled Workup: When the reaction is complete, quench it at a low temperature. During aqueous extraction, avoid prolonged exposure to strong acids or bases. Neutralize the mixture carefully and proceed with extraction promptly.

Question 3: I am trying a solvent-free method, but the reaction is not proceeding cleanly. What are the critical parameters for success?

Answer: Solvent-free acetylation can be an efficient and green method, but it requires precise control over stoichiometry and temperature.[9]

Causality & Mechanism: In a solvent-free system, the reactants are in high concentration, which can accelerate the reaction. However, this also means that any exothermic processes can lead to rapid temperature increases, promoting side reactions like the Fries rearrangement or decomposition, which is noted to occur at high temperatures.[10]

Solutions:

  • Stoichiometry: A slight excess of the acetylating agent (e.g., 1.5 equivalents of acetic anhydride per 1 equivalent of phenol) is typically used to ensure complete conversion.[9]

  • Temperature Control: The reaction should be performed in a pre-heated oil bath to maintain a consistent temperature, often around 60°C.[9] This is high enough to ensure a reasonable reaction rate but low enough to prevent thermal decomposition or rearrangement.

  • Homogeneous Mixing: Ensure the solid 2,5-dimethylphenol is fully melted and homogeneously mixed with the acetic anhydride before maintaining the reaction temperature.[9]

Data Summary: Controlling Reaction Selectivity

The choice of reaction conditions is paramount in directing the outcome of the acetylation. The following table summarizes how to favor the desired O-acylation over competing side reactions.

Parameter Condition for O-Acylation (Kinetic Product) Condition for C-Acylation/Fries (Thermodynamic Product) Causality
Catalyst Base (e.g., Pyridine, NaOH, Et₃N)Lewis Acid (e.g., AlCl₃, BF₃) or Strong Protic Acid (HF)[7]A base deprotonates the phenol, enhancing the oxygen's nucleophilicity. A Lewis acid generates a potent acylium ion electrophile for ring attack.[7]
Temperature Low (e.g., 0 - 60°C)High (>160°C)O-acylation is faster and dominates at lower temperatures.[8] High temperatures provide the activation energy for the Fries rearrangement to the more stable C-acylated product.[6]
Solvent Non-polar solventsPolar solventsIn the Fries rearrangement, non-polar solvents favor the ortho product, while increasing solvent polarity favors the para product.[5]

Validated Experimental Protocol: Selective O-Acetylation

This protocol is optimized for the high-yield synthesis of this compound while minimizing side-product formation.

Materials:

  • 2,5-Dimethylphenol (1.0 eq)

  • Acetic Anhydride (1.5 eq)[9]

  • Pyridine (dried, 2.0 eq)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂), dissolve 2,5-dimethylphenol in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Base Addition: Slowly add the dry pyridine to the stirred solution.

  • Acetylation: Add the acetic anhydride dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the flask back to 0°C and slowly add 1M HCl to neutralize the excess pyridine.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ (2x), and finally with brine (1x). The bicarbonate wash removes the acetic acid byproduct.

  • Drying & Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation to yield a clear, colorless oil.

Troubleshooting Workflow Diagram

If you encounter issues, follow this logical diagnostic workflow to identify and solve the problem.

G Start Experiment Start Check_Products Analyze Product Mixture (GC-MS, NMR) Start->Check_Products High_C_Acyl High C-Acylation or Fries Rearrangement Products? Check_Products->High_C_Acyl Unwanted Isomers Low_Conversion Low Conversion & High Starting Material? Check_Products->Low_Conversion Low Yield Success High Yield of This compound Check_Products->Success Clean Product High_C_Acyl->Low_Conversion No Sol_Lewis Action: Remove Lewis Acids Lower Reaction Temperature High_C_Acyl->Sol_Lewis Yes Sol_Hydrolysis Action: Use Anhydrous Reagents Ensure Proper Base Catalysis Low_Conversion->Sol_Hydrolysis Yes Sol_Other Other Issues? (e.g., Decomposition) Low_Conversion->Sol_Other No Sol_Lewis->Start Re-run Experiment Sol_Hydrolysis->Start Re-run Experiment

Caption: A step-by-step workflow for diagnosing experimental issues.

References

  • PHARMD GURU. FRIES REARRANGEMENT. [Link]

  • Aakash Institute. Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. [Link]

  • BYJU'S. What is the Fries Rearrangement Reaction?. [Link]

  • Organic Chemistry Portal. Fries Rearrangement. [Link]

  • Wikipedia. Fries rearrangement. [Link]

  • O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Journal of the Korean Chemical Society, 2003, Vol. 47, No. 2. [Link]

  • University of Calgary. Acylation of phenols. [Link]

  • MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molecules 2018, 23(8), 1889. [Link]

  • Google Patents. CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride.
  • Google Patents. US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid.
  • Google Patents. CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid.
  • RSC Publishing. Acylation of phenols to phenolic esters with organic salts. [Link]

  • Quora. Why don't phenols show an acetylation reaction?. [Link]

  • PubChem. 2,5-Dimethylphenol. [Link]

  • Google Patents. CN105939988A - Process of production of 2,5-dimethylphenol.
  • Chemistry Stack Exchange. Friedel–Crafts reaction of phenol. [Link]

Sources

Technical Support Center: Purification of 2,5-Dimethylphenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2,5-Dimethylphenyl acetate. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this compound with high purity. Rather than a rigid set of instructions, this guide is structured as a series of practical questions and in-depth answers, reflecting the dynamic and often unpredictable nature of chemical purification. Our goal is to provide you with the causal logic behind each procedural step, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.

Key Compound Properties

A successful purification strategy begins with a thorough understanding of the physical properties of the target compound and its likely contaminants. This table summarizes key data points.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Key Solubility Characteristics
This compound C₁₀H₁₂O₂164.20~225-235 (estimated at atm. pressure)Liquid at RTSoluble in common organic solvents (EtOAc, DCM, Ether); Insoluble in water.
2,5-DimethylphenolC₈H₁₀O122.1621274-75Soluble in organic solvents; sparingly soluble in water; soluble in aqueous base (NaOH, Na₂CO₃).
Acetic AnhydrideC₄H₆O₃102.09139.8-73.1Reacts with water; soluble in organic solvents.
Acetic AcidC₂H₄O₂60.05118.116.6Miscible with water and many organic solvents; soluble in aqueous base.

Note on Boiling Point: The atmospheric boiling point for this compound is not widely reported in the literature. The provided value is an estimation based on isomers and similar aromatic acetates. It is strongly recommended to perform purification via vacuum distillation to prevent thermal degradation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common impurities I should expect from a standard synthesis of this compound?

A1: Understanding your potential impurities is the cornerstone of designing an effective purification strategy. For a typical synthesis involving the acetylation of 2,5-dimethylphenol with an agent like acetic anhydride or acetyl chloride, you should anticipate the following:

  • Unreacted 2,5-Dimethylphenol: This is often the most significant impurity, especially if the reaction has not gone to completion. Its polarity is higher than the product ester due to the hydroxyl group.

  • Acetic Acid: If acetic anhydride is your acetylating agent, acetic acid is a direct byproduct. If you use acetyl chloride, trace moisture can hydrolyze it to acetic acid.

  • Excess Acetylating Agent: Residual acetic anhydride or acetyl chloride may be present. These are typically quenched during the initial workup steps.

  • Catalyst Residues: If an acid catalyst (e.g., H₂SO₄) or a basic catalyst (e.g., pyridine, DMAP) was used, it must be neutralized and removed.

The purification strategy must therefore be designed to systematically remove a phenol, a carboxylic acid, and potentially a catalyst, all of which have distinct chemical properties from the neutral ester product.

Q2: My crude product is contaminated with unreacted 2,5-dimethylphenol. What is the most efficient way to remove it?

A2: The most efficient method for removing phenolic impurities from a neutral ester is a basic aqueous wash, a form of liquid-liquid extraction. This exploits the acidic nature of the phenol's hydroxyl group (pKa ≈ 10).

The Causality: By washing your organic solution (e.g., in ethyl acetate or diethyl ether) with a dilute aqueous base, such as 1M sodium hydroxide (NaOH) or 5-10% sodium carbonate (Na₂CO₃), you deprotonate the 2,5-dimethylphenol. This converts it into its corresponding sodium salt, sodium 2,5-dimethylphenoxide.[1] This salt is ionic and therefore highly soluble in the aqueous layer, while your neutral ester product remains in the organic layer.

Workflow Diagram: Phenol Removal

start Crude Product (Ester + Phenol) in Organic Solvent wash Wash with Aqueous Base (e.g., 1M NaOH) start->wash sep Separatory Funnel wash->sep org_layer Organic Layer (Pure Ester) sep->org_layer  Product aq_layer Aqueous Layer (Sodium Phenoxide Salt) sep->aq_layer  Impurity

Caption: Liquid-liquid extraction workflow for phenol removal.

Troubleshooting Tip: Using a strong base like NaOH can sometimes promote the hydrolysis of your ester product, especially with prolonged contact or elevated temperatures.[2] For sensitive substrates, using a weaker base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is a safer, albeit potentially slower, alternative. Perform 2-3 washes to ensure complete removal.

Q3: I am observing an acidic impurity in my analysis. How do I remove it without hydrolyzing my ester?

A3: This acidic impurity is almost certainly residual acetic acid. The ideal reagent for its removal is a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

The Causality: Sodium bicarbonate is a weak base, perfectly capable of neutralizing the strong acid (acetic acid, pKa ≈ 4.8) to form sodium acetate, water, and carbon dioxide gas. However, it is generally not basic enough to significantly catalyze the hydrolysis of the ester, making it a selective and safe choice.[3]

Protocol Insight: When adding the sodium bicarbonate solution, do so slowly and with frequent venting of the separatory funnel. The neutralization reaction produces CO₂ gas, which can cause a dangerous pressure buildup. Continue washing until the effervescence ceases, which indicates that all the acid has been neutralized. Follow this with a wash using saturated sodium chloride solution (brine) to remove residual water from the organic layer.

Q4: I am struggling with a persistent emulsion during the aqueous workup. How can I resolve this?

A4: Emulsions are a common and frustrating issue in liquid-liquid extractions, forming a stable mixture of organic and aqueous layers that refuse to separate. They are often caused by finely dispersed solids or amphiphilic molecules at the interface.

Troubleshooting Steps:

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own with time.

  • Add Brine: Introduce a saturated solution of sodium chloride (NaCl). The increased ionic strength of the aqueous layer makes it more polar, which helps to break the emulsion by reducing the mutual solubility of the organic and aqueous phases.

  • Gentle Agitation: Gently swirl or rock the funnel instead of vigorous shaking. For stubborn emulsions, you can gently stir the interface with a glass rod.

  • Filtration: Pass the entire mixture through a pad of Celite® or glass wool in a powder funnel. This can break up the finely dispersed droplets that stabilize the emulsion.

  • Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for a few minutes is a highly effective method for forcing layer separation.

Q5: Should I purify my ester by vacuum distillation or flash column chromatography?

A5: The choice between these two powerful techniques depends on the nature of the impurities, the scale of your reaction, and the required final purity.

Decision Framework:

  • Choose Vacuum Distillation if:

    • You are working on a larger scale (>5 g).

    • Your primary impurities have significantly different boiling points from your product (e.g., low-boiling solvents or high-boiling phenolic residues).

    • Your product is thermally stable at reduced pressures. Distillation is excellent for removing non-volatile baseline impurities.[4]

  • Choose Flash Column Chromatography if:

    • You need to separate impurities with similar boiling points but different polarities (e.g., isomeric byproducts).

    • You are working on a smaller, laboratory scale (<5 g).

    • Your product is sensitive to heat, even under vacuum.

    • You require very high purity (>99%), as chromatography offers superior resolution for closely related compounds.[5]

Decision Tree: Purification Method Selection

decision decision outcome outcome start Crude Product Post-Workup q1 Impurity Boiling Points Significantly Different? start->q1 q2 Scale > 5g? q1->q2 Yes q3 Need >99% Purity or Isomer Separation? q1->q3 No q2->q3 No outcome_dist Vacuum Distillation q2->outcome_dist Yes q3->outcome_dist No outcome_chrom Flash Chromatography q3->outcome_chrom Yes

Caption: Decision tree for selecting the primary purification method.

Q6: My ester appears to be decomposing on the silica gel column. What can I do?

A6: Standard silica gel is slightly acidic (pH ≈ 4-5) and can catalyze the hydrolysis of sensitive esters or cause other degradation pathways. If you observe streaking on your TLC plate or recover low yields of impure product from your column, consider silica-mediated decomposition.

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica. This can be done by preparing your eluent with a small amount (0.1-1%) of a basic additive like triethylamine (Et₃N) or pyridine. Flush the packed column with this modified eluent before loading your sample.

  • Switch the Stationary Phase: Consider using a less acidic stationary phase. Alumina (basic or neutral) can be an excellent alternative for compounds that are unstable on silica. Florisil is another option.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (this is the principle of "flash" chromatography). Do not let the sample sit on the column for an extended period before eluting.

Experimental Protocols

Protocol 1: Aqueous Workup for Phenolic and Acidic Impurity Removal

Objective: To remove unreacted 2,5-dimethylphenol and acetic acid from the crude product mixture.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material). Transfer the solution to a separatory funnel.

  • Bicarbonate Wash (Acid Removal): Add an equal volume of saturated aqueous NaHCO₃ solution. Stopper the funnel, invert, and open the stopcock to vent pressure. Close the stopcock and shake gently for 30-60 seconds, venting frequently. Allow the layers to separate. Drain and discard the lower aqueous layer. Repeat this wash until no more CO₂ evolution is observed.

  • Base Wash (Phenol Removal): Add an equal volume of 1M aqueous NaOH. Shake for 1 minute, venting occasionally. Allow the layers to separate, then drain and discard the lower aqueous layer. Repeat this wash one more time.

  • Brine Wash (Water Removal): Add an equal volume of saturated aqueous NaCl (brine). Shake for 30 seconds. This wash helps to remove residual water from the organic layer and break any minor emulsions. Drain and discard the aqueous layer.

  • Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask. Add a sufficient amount of a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), swirl, and let it stand for 10-15 minutes. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude, washed ester.

Protocol 2: Purification by Flash Column Chromatography

Objective: To achieve high purity by separating the ester from closely related, non-polar, or slightly more polar impurities.

  • TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). A good system will give your product ester an Rf value of ~0.3. A common starting point for aromatic esters is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 Hex:EtOAc).

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen eluent. The amount of silica should be 50-100 times the weight of your crude sample.

  • Sample Loading: Dissolve your crude ester in a minimal amount of the eluent (or a less polar solvent like dichloromethane). Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a bellows or regulated air/nitrogen line) to achieve a solvent flow rate of about 2 inches/minute.

  • Fraction Collection: Collect fractions in test tubes or vials. Monitor the progress of the separation by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 3: Purification by Vacuum Distillation

Objective: To purify the ester on a larger scale by separating it from non-volatile or much more volatile impurities.

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter (to prevent bumping), a short-path distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is free of cracks. Use thick-walled vacuum tubing.

  • System Check: Use high-vacuum grease on all ground-glass joints to ensure a good seal. Add a magnetic stir bar to the distillation flask for smooth boiling.

  • Evacuation: Begin stirring and slowly evacuate the system using a vacuum pump. A cold trap between the apparatus and the pump is essential to protect the pump from corrosive vapors.

  • Heating: Once the desired vacuum level is stable (e.g., <1 mmHg), begin gently heating the distillation flask using a heating mantle.

  • Fraction Collection: Collect a small forerun fraction, which may contain residual solvents. As the temperature stabilizes, collect the main fraction corresponding to the boiling point of your product at that pressure. Record both the temperature and the pressure.

  • Completion: Stop the distillation when the temperature begins to drop or when only a small residue remains. Allow the apparatus to cool completely before slowly reintroducing air into the system.

Final Validation

The purity of the final this compound should be confirmed by appropriate analytical methods, such as ¹H NMR, ¹³C NMR, GC-MS, and/or FTIR, to ensure the absence of starting materials and byproducts.

References

  • Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

  • Chempedia. General procedures for the purification of Esters. LookChem. [Link]

  • ResearchGate. How to purify esterefication product?. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 83615, 2,5-Dimethylphenylacetic acid. [Link]

  • Benner, C. Synthesis, Isolation, and Purification of an Ester. [Link]

  • ResearchGate. How to remove the phenol from the reaction mixture without doing column chromatography?. [Link]

  • Chemistry LibreTexts. 5.4C: Step-by-Step Procedures for Vacuum Distillation. [Link]

  • Organic Syntheses. PREPARATION OF METHYL 2-(2-ACETYLPHENYL)ACETATE. [Link]

  • PrepChem.com. Synthesis of 2,6-dimethylphenyl acetate. [Link]

  • ChemSynthesis. (2,5-dimethylphenyl)acetic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 578922, Acetic acid 3,5-dimethyl-phenyl ester. [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

  • PhytoBank. Showing Ac-2,5-Dimethylphenol (PHY0087065). [Link]

  • YouTube. Flash Column Chromatography. [Link]

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Controlling regioselectivity in the Fries rearrangement of 2,5-Dimethylphenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Fries rearrangement, with a specific focus on controlling the regioselectivity of 2,5-dimethylphenyl acetate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage this powerful C-C bond-forming reaction to synthesize valuable hydroxyaryl ketone intermediates. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the nuances of this reaction, empowering you to troubleshoot effectively and achieve your desired regiochemical outcomes.

The Fries rearrangement is a classic organic transformation that converts a phenolic ester to a hydroxyaryl ketone using a Lewis acid catalyst.[1][2] The reaction proceeds via the migration of the acyl group to either the ortho or para position of the aromatic ring, and controlling this regioselectivity is paramount for synthetic efficiency.[1][3] In the case of this compound, the substitution pattern of the starting material introduces steric considerations that significantly influence the product distribution.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products in the Fries rearrangement of this compound?

The primary products are 4-hydroxy-2,5-dimethylacetophenone (para product) and 2-hydroxy-3,6-dimethylacetophenone (ortho product). Due to the steric hindrance imposed by the two methyl groups on the aromatic ring, the accessibility of the ortho and para positions is not equivalent. The para position is generally less sterically hindered, making it the kinetically favored product under milder conditions.[4][5]

Q2: How does temperature influence the ortho/para product ratio?

Temperature is a critical parameter for controlling regioselectivity in the Fries rearrangement.[1][6]

  • Low temperatures (typically < 60°C) favor the formation of the para product (4-hydroxy-2,5-dimethylacetophenone). This is because the reaction is under kinetic control, and the electrophilic acylium ion will preferentially attack the less sterically hindered para position.[3][7]

  • High temperatures (typically > 160°C) favor the formation of the ortho product (2-hydroxy-3,6-dimethylacetophenone). At higher temperatures, the reaction is under thermodynamic control. The ortho product can form a more stable bidentate chelate complex with the Lewis acid catalyst (e.g., AlCl₃), which makes it the more thermodynamically stable product.[1][8]

Q3: What is the role of the solvent in directing the regioselectivity?

Solvent polarity plays a significant role in determining the product distribution.[1][6]

  • Non-polar solvents (e.g., carbon disulfide, nitrobenzene) tend to favor the formation of the ortho product. In a non-polar medium, the intramolecular rearrangement pathway is thought to be more prevalent.[1][3]

  • Polar solvents (e.g., dichloroethane, nitroethane) generally favor the formation of the para product. Polar solvents can better solvate the charged intermediates, favoring the intermolecular pathway where the acylium ion has greater freedom to attack the less hindered para position.[3][6]

Q4: Which Lewis acid should I choose, and how much should I use?

Aluminum chloride (AlCl₃) is the most common and effective Lewis acid for the Fries rearrangement.[6][9] Other Lewis acids like boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin(IV) chloride (SnCl₄) can also be used.[2][9] It is crucial to use a stoichiometric excess of the Lewis acid (at least 1.1 equivalents) because it complexes with both the starting ester and the product hydroxyaryl ketone.[9] Insufficient catalyst is a common reason for incomplete reactions.

Q5: Are there any alternative, more environmentally friendly methods for this rearrangement?

Yes, research has explored greener alternatives to traditional Lewis acids. Strong protic acids like methanesulfonic acid have been shown to be effective catalysts.[9] Additionally, photo-Fries rearrangement, which uses UV light to induce the rearrangement without a catalyst, is another option, though it proceeds through a free-radical mechanism and may yield different product distributions.[7][10]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (hydrolyzed AlCl₃).2. Insufficient amount of catalyst.3. Reaction temperature is too low.4. Insufficient reaction time.1. Use freshly opened or properly stored anhydrous AlCl₃.2. Increase the molar ratio of AlCl₃ to the ester (try 1.2-1.5 eq).3. Gradually increase the reaction temperature, monitoring for product formation via TLC or GC.4. Extend the reaction time, monitoring the progress of the reaction.
Poor Regioselectivity (ortho/para mixture) 1. Inappropriate reaction temperature.2. Incorrect solvent choice.1. For the para product, maintain a low temperature (e.g., 0-25°C). For the ortho product, increase the temperature significantly (e.g., >160°C).2. To favor the para product, use a more polar solvent. To favor the ortho product, use a non-polar solvent.
Formation of Side Products (e.g., 2,5-dimethylphenol) 1. Presence of moisture in the reaction.2. Reaction temperature is too high, leading to decomposition.1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).2. Lower the reaction temperature and monitor for the desired product formation.
Difficulty in Product Isolation and Purification 1. Incomplete quenching of the catalyst.2. The ortho and para isomers can be difficult to separate.1. Quench the reaction mixture slowly by pouring it onto a mixture of ice and concentrated HCl to fully decompose the aluminum complexes.2. The ortho isomer can often be separated from the para isomer by steam distillation, as the intramolecular hydrogen bonding in the ortho isomer makes it more volatile.[7] Column chromatography is also a viable separation method.

Experimental Protocol: Selective Synthesis of 4-hydroxy-2,5-dimethylacetophenone (para product)

This protocol is designed to favor the formation of the para isomer through kinetic control at a low temperature.

Materials:

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Addition funnel

  • Separatory funnel

Procedure:

  • Reaction Setup: Under an inert atmosphere, add anhydrous AlCl₃ (1.2 eq) to a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer. Cool the flask to 0°C in an ice bath.

  • Addition of Reactant: Dissolve this compound (1.0 eq) in anhydrous DCM and add it dropwise to the stirred suspension of AlCl₃ at a rate that maintains the internal temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by carefully pouring the mixture onto a stirred mixture of crushed ice and concentrated HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the 4-hydroxy-2,5-dimethylacetophenone.

Mechanistic Overview and Regioselectivity Control

The Fries rearrangement proceeds via the formation of an acylium ion intermediate through the coordination of the Lewis acid to the ester.[8] This electrophilic acylium ion then attacks the electron-rich aromatic ring. The choice of reaction conditions dictates the preferred site of attack.

Fries_Rearrangement cluster_conditions Reaction Conditions start This compound intermediate Acylium Ion Intermediate start->intermediate + Catalyst catalyst Lewis Acid (e.g., AlCl3) para_product 4-Hydroxy-2,5-dimethyl- acetophenone (para) intermediate->para_product Kinetic Control ortho_product 2-Hydroxy-3,6-dimethyl- acetophenone (ortho) intermediate->ortho_product Thermodynamic Control low_temp Low Temperature (< 60°C) Polar Solvent low_temp->para_product high_temp High Temperature (> 160°C) Non-polar Solvent high_temp->ortho_product

Caption: Factors influencing regioselectivity in the Fries rearrangement.

References

  • Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. Retrieved from [Link]

  • Professor Dave Explains. (2021, October 27). Fries Rearrangement. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020, March 18). Fries rearrangement. Retrieved from [Link]

  • PharmD GURU. (n.d.). FRIES REARRANGEMENT. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for Fries rearrangement. Retrieved from [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • YouTube. (2022, April 17). Fries Rearrangement mechanism trick / Organic Name Reaction Mechanism / Fries Rearrangement IIT JEE. Retrieved from [Link]

  • Bonesi, S. M., & Erra-Balsells, R. (2016). Photo-Fries rearrangement of aryl acetamides: regioselectivity induced by the aqueous micellar green environment. Photochemical & Photobiological Sciences, 15(1), 103-113. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]

  • AK Lectures. (2014, June 16). Ortho, Meta and Para Substitution. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link]

  • Shaibaldain, A. O. (2024). Fries rearrangement of 3,5-dimethoxyphenyl acetate. Iraqi Journal of Science, 25(1), 54-58. Retrieved from [Link]

  • Dong, C., et al. (2020). Computational Study of the Fries Rearrangement Catalyzed by Acyltransferase from Pseudomonas protegens. ChemBioChem, 21(15), 2146-2151. Retrieved from [Link]

  • Weinhold, F. (2023). The Relative Favorability Of Placing Substituents Ortho Or Para In The Cationic Intermediate For Electrophilic Aromatic Substitution. The Journal of Organic Chemistry, 88(6), 3465-3475. Retrieved from [Link]

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Technical Support Center: Optimizing the Selective Deprotection of 2,5-Dimethylphenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the selective deprotection of 2,5-dimethylphenyl acetate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of removing acetate protecting groups from sterically hindered and electron-rich phenolic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions to enhance the selectivity and efficiency of your reactions.

Introduction: The Challenge of Selectivity

The deprotection of aryl acetates is a fundamental transformation in organic synthesis. However, when the aryl group is substituted with electron-donating groups, such as the two methyl groups in this compound, the reactivity of the aromatic ring and the steric hindrance around the ester linkage can lead to challenges in achieving selective cleavage without affecting other sensitive functional groups in the molecule. Standard hydrolysis conditions, such as strong acids or bases, can often lead to undesired side reactions or the cleavage of other protecting groups.[1][2] This guide focuses on milder, more selective methods to afford the desired 2,5-dimethylphenol with high fidelity.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you might encounter during the deprotection of this compound.

Issue 1: The reaction is sluggish or does not go to completion.

Possible Cause & Solution:

  • Insufficient reactivity of the chosen reagent: Standard mild bases may not be sufficient for this sterically hindered ester. The electron-donating methyl groups increase the electron density on the phenoxide leaving group, making it less stable and thus a poorer leaving group.

    • Recommendation: Consider switching to a more potent but still selective nucleophilic system. A combination of thiophenol and a catalytic amount of potassium carbonate in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) can be highly effective for cleaving aryl acetates under non-hydrolytic conditions.[1] The thiolate anion is a soft and potent nucleophile that readily attacks the ester carbonyl.

  • Low reaction temperature: While room temperature is desirable for selectivity, some systems may require gentle heating to overcome the activation energy barrier.

    • Recommendation: If using a milder system like ammonium acetate in aqueous methanol, try gently heating the reaction to 40-50 °C and monitor the progress carefully by Thin Layer Chromatography (TLC).[3]

  • Catalyst deactivation: In the case of using solid-supported catalysts like InCl3/MCM-41, the catalyst pores might be blocked, or active sites may be poisoned.[4]

    • Recommendation: Ensure the starting material is free of impurities that could foul the catalyst. If reusing the catalyst, ensure it has been properly washed and dried according to the literature procedure.

Issue 2: Formation of multiple products and side reactions are observed on TLC.

Possible Cause & Solution:

  • Use of overly harsh conditions: Strong bases like sodium hydroxide can catalyze side reactions on other sensitive functional groups or on the product itself.

    • Recommendation: Avoid strong bases if your molecule has other base-labile groups. Opt for neutral or near-neutral conditions. Ammonium acetate in aqueous methanol provides a mildly acidic environment (pH ~6-7) that is often compatible with many functional groups.[3]

  • Fries Rearrangement: Under certain acidic conditions, particularly with Lewis acids, the acetyl group can migrate from the phenolic oxygen to the aromatic ring, leading to acetylated phenol isomers.

    • Recommendation: If you suspect a Fries rearrangement, consider switching to a non-acidic deprotection method. The thiophenol/K2CO3 system is an excellent alternative.[1]

  • Oxidation of the product: Phenols, especially electron-rich ones like 2,5-dimethylphenol, can be susceptible to oxidation, leading to colored impurities.

    • Recommendation: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. During the work-up, using degassed solvents can also be beneficial.

Issue 3: Difficulty in purifying the final product, 2,5-dimethylphenol.

Possible Cause & Solution:

  • Incomplete removal of acidic or basic reagents: Residual acids or bases from the reaction can complicate purification.

    • Recommendation: A thorough aqueous work-up is crucial. If a basic reagent was used, wash the organic layer with a mild acidic solution (e.g., dilute HCl or NH4Cl solution). If an acidic reagent was used, wash with a mild basic solution (e.g., saturated NaHCO3 solution).

  • Emulsion formation during work-up: The phenolic product can act as a surfactant, leading to emulsions during liquid-liquid extraction.

    • Recommendation: Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions.

  • Co-elution of starting material and product during column chromatography: The polarity difference between this compound and 2,5-dimethylphenol may not be very large.

    • Recommendation: Use a less polar solvent system for column chromatography (e.g., a gradient of ethyl acetate in hexanes) to achieve better separation. A common technique for purifying phenols is to perform an extraction with a dilute aqueous base (e.g., 1M NaOH) to form the water-soluble phenolate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified and the pure phenol extracted back into an organic solvent.[5]

Frequently Asked Questions (FAQs)

Q1: Why are standard hydrolysis methods (e.g., NaOH in methanol) often not selective enough for complex molecules?

A1: Standard hydrolysis with strong bases like NaOH is a powerful method for cleaving esters, but it is not chemoselective.[6] If your molecule contains other base-sensitive functional groups, such as other types of esters (e.g., methyl or ethyl esters), lactones, or amides, they are also likely to be hydrolyzed under these conditions. For complex molecules in drug development, preserving these other functionalities is often critical.

Q2: What is the mechanism behind the selectivity of the thiophenol/K2CO3 system?

A2: This system operates under non-hydrolytic and virtually neutral conditions. The catalytic amount of potassium carbonate is just basic enough to deprotonate the thiophenol to a small extent, forming the highly nucleophilic thiophenolate anion (PhS⁻). This anion then attacks the carbonyl carbon of the aryl acetate. The reaction proceeds through a nucleophilic acyl substitution mechanism. The selectivity for aryl acetates over alkyl acetates arises from the greater electrophilicity of the aryl ester's carbonyl carbon and the better leaving group ability of the phenoxide compared to an alkoxide.[1]

Visualizing the Deprotection Workflow

The following diagram illustrates a general workflow for the selective deprotection of this compound and subsequent purification.

Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start This compound in Solvent reagent Add Selective Reagent (e.g., NH4OAc or PhSH/K2CO3) start->reagent reaction_step Stir at appropriate temperature (Monitor by TLC) reagent->reaction_step quench Quench Reaction reaction_step->quench extraction Liquid-Liquid Extraction quench->extraction wash Wash Organic Layer (acid/base/brine) extraction->wash dry Dry over Na2SO4/MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Acid-Base Extraction concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General workflow for selective deprotection.

Comparison of Selective Deprotection Methods

The table below provides a comparison of different mild and selective methods for the deprotection of aryl acetates. The choice of method will depend on the specific substrate and the presence of other functional groups.

Method/ReagentTypical ConditionsAdvantagesDisadvantagesYield Range (%)Ref.
Ammonium Acetate aq. Methanol, rt or gentle heatMild, neutral pH, inexpensiveCan be slow, may require heating85-95[3]
Thiophenol/K₂CO₃ NMP, 100 °C to refluxHighly selective, non-hydrolyticThiophenol odor, higher temperature90-100[1]
InCl₃/MCM-41 Chlorobenzene, refluxHeterogeneous catalyst (reusable), good for electron-rich substratesRequires catalyst synthesis, high temperature80-85[4]
Titanium(IV) isopropoxide THF, rtMild, compatible with many functional groupsReagent is moisture sensitive75-90[7]

Experimental Protocols

Protocol 1: Deprotection using Ammonium Acetate

This protocol is adapted from Ramesh, N. et al. (2003).[3]

  • Dissolve Substrate: Dissolve this compound (1 mmol) in a mixture of methanol (10 mL) and water (2.5 mL) in a round-bottom flask.

  • Add Reagent: Add ammonium acetate (5 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 10:1 hexanes:ethyl acetate eluent). If the reaction is slow, gently heat the mixture to 40-50 °C.

  • Work-up: Once the reaction is complete, remove the methanol under reduced pressure.

  • Extraction: Add water (10 mL) to the residue and extract the product with ethyl acetate (3 x 15 mL).

  • Wash and Dry: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Deprotection using Thiophenol and Potassium Carbonate

This protocol is based on the work of Chakraborti, A. K. et al. (1999).[1]

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1 mmol), N-methyl-2-pyrrolidone (NMP, 5 mL), thiophenol (1.2 mmol), and potassium carbonate (0.1 mmol).

  • Reaction: Heat the reaction mixture to 100 °C. Monitor the progress of the reaction by TLC.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing 1 M HCl (20 mL).

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Wash and Dry: Combine the organic layers and wash with water (2 x 20 mL) and then brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography. The excess thiophenol and its disulfide byproduct can be removed by washing the organic layer with a dilute NaOH solution during the work-up, but care must be taken not to extract the desired phenolic product.

References

  • Chakraborti, A. K., Gulhane, R. (2003). Indium(III) Chloride as a New, Highly Efficient, and Versatile Catalyst for Acylation of Phenols, Thiols, Alcohols, and Amines. Tetrahedron Letters, 44(36), 6749-6753. [Link]

  • Chakraborti, A. K., Nayak, M. K., & Sharma, L. (1999). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Conditions. The Journal of Organic Chemistry, 64(21), 8027–8030. [Link]

  • Chemistry LibreTexts. (2022). 5.4: Hydrolysis Reactions. [Link]

  • Das, B., Banerjee, J., Maity, A., & Chowdhury, N. (2007). A Mild Procedure for Rapid and Selective Deprotection of Aryl Acetates Using Natural Kaolinitic Clay as a Reusable Catalyst. Indian Journal of Chemistry - Section B, 46B, 1729-1731. [Link]

  • Ranu, B. C., Dutta, P., & Sarkar, A. (1999). A convenient and efficient procedure for selective deprotection of acetates by titanium(IV) isopropoxide. Journal of the Indian Chemical Society, 76, 547-550. [Link]

  • Bhumkar, V. G., Kamble, S. B., Jagtap, R. M., Arbuj, S. S., & Sakate, S. S. (2024). Facile and Highly Selective Deprotection of Aryl Propionates/Acetates Using a Supported Lewis Acid Catalyst (20% InCl3/MCM-41). ACS Omega. [Link]

  • Liu, Y., & Lien, W. (2014). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. ACS Catalysis, 4(11), 4058–4063. [Link]

  • Elgailani, I. E. H. (2017). How to remove the phenol from the reaction mixture without doing column chromatography? ResearchGate. [Link]

  • Ramesh, N., Mahender, I., Ravindranath, B., & Das, B. (2003). A Mild, Highly Selective and Remarkably Easy Procedure for Deprotection of Aromatic Acetates Using Ammonium Acetate as a Neutral Catalyst in Aqueous Medium. Tetrahedron, 59(7), 1049-1054. [Link]

  • Butler, A. R., & Gold, V. (1961). The acetate-catalysed hydrolysis of aryl acetates. Journal of the Chemical Society B, 1361-1369. [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]

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Navigating the Synthesis and Scale-Up of 2,5-Dimethylphenyl Acetate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the production of 2,5-Dimethylphenyl Acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis and scale-up of this important chemical intermediate. Drawing upon established chemical principles and practical experience, this resource aims to address the common challenges encountered during laboratory-scale experiments and large-scale production.

Frequently Asked Questions (FAQs)

1. What is the most common and scalable synthetic route to this compound?

The most direct and industrially viable method for the synthesis of this compound is the esterification of 2,5-dimethylphenol with an acetylating agent. Acetic anhydride is the preferred reagent for this transformation, often in the presence of a catalyst.

This reaction is favored for its high atom economy and the relative ease of separation of the product from the acetic acid byproduct. While other methods like using acetyl chloride can be effective, the generation of corrosive hydrochloric acid gas makes it less suitable for large-scale operations.

2. What are the typical starting materials and their quality requirements?

The primary raw materials are 2,5-dimethylphenol and acetic anhydride. The purity of these starting materials is critical to the success of the synthesis, especially at scale.

Raw MaterialRecommended PurityCommon Impurities and Their Potential Impact
2,5-Dimethylphenol >99%Isomeric phenols (e.g., 2,4-, 2,6-, 3,5-dimethylphenol): Can lead to the formation of isomeric acetate impurities that are difficult to separate from the desired product.
Water: Reacts with acetic anhydride, reducing its effective concentration and forming excess acetic acid, which can complicate the workup.
Acetic Anhydride >98%Acetic acid: While a byproduct of the reaction, high initial concentrations can affect reaction kinetics.
Water: Decomposes the anhydride, reducing yield.

It is crucial to ensure that suppliers provide a Certificate of Analysis (CoA) for all raw materials and that incoming materials are tested for purity and water content.[1]

3. What are the key process parameters to control during the acetylation of 2,5-dimethylphenol?

Careful control of reaction parameters is essential for maximizing yield and minimizing byproduct formation. The key parameters include:

  • Temperature: The acetylation of phenols is an exothermic reaction.[2] Careful temperature control is necessary to prevent runaway reactions and to minimize the formation of colored impurities.

  • Reagent Stoichiometry: A slight excess of acetic anhydride is often used to ensure complete conversion of the 2,5-dimethylphenol. However, a large excess can complicate purification.

  • Catalyst Selection and Loading: While the reaction can proceed without a catalyst, acidic or basic catalysts can accelerate the reaction rate. The choice of catalyst depends on the desired reaction time and the tolerance for potential side reactions.

  • Mixing: Efficient agitation is crucial, especially during scale-up, to ensure uniform temperature distribution and prevent localized overheating.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Problem 1: Low Yield of this compound

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing.

  • Hydrolysis of Acetic Anhydride: The presence of water in the starting materials or the reaction vessel will consume the acetylating agent.

  • Loss of Product During Workup: The product may be lost during aqueous washes if the pH is not carefully controlled, leading to hydrolysis of the ester.

Solutions:

  • Reaction Monitoring: Monitor the reaction progress using in-process controls such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Anhydrous Conditions: Ensure all starting materials and equipment are thoroughly dried before use.

  • Workup Optimization: During the aqueous quench, use a buffered solution or a mild base (e.g., sodium bicarbonate) to neutralize the excess acetic anhydride and acetic acid without promoting significant product hydrolysis.

Problem 2: Presence of Colored Impurities in the Final Product

Possible Causes:

  • High Reaction Temperature: Elevated temperatures can lead to the formation of colored byproducts through oxidation or other side reactions.

  • Air Oxidation: 2,5-Dimethylphenol is susceptible to oxidation, especially at higher temperatures in the presence of air.

  • Fries Rearrangement: Under acidic conditions and elevated temperatures, this compound can undergo a Fries rearrangement to form acetylated phenols (hydroxyacetophenones), which can be colored.[4][5]

Solutions:

  • Strict Temperature Control: Maintain the reaction temperature within the validated range. For exothermic reactions, this may require controlled addition of the acetylating agent and efficient cooling.[6][7]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Catalyst Selection: If a catalyst is used, select one that does not promote the Fries rearrangement at the desired reaction temperature. For example, some Lewis acids are known to catalyze this rearrangement.[4][5]

Diagram: The Fries Rearrangement Side Reaction

Fries_Rearrangement product This compound ortho_product 4-hydroxy-2,5-dimethylacetophenone product->ortho_product Fries Rearrangement para_product 2-hydroxy-3,6-dimethylacetophenone product->para_product Fries Rearrangement lewis_acid Lewis Acid Catalyst (e.g., AlCl3) heat Heat

Caption: Fries rearrangement of this compound.

Problem 3: Difficulties in Product Isolation and Purification

Possible Causes:

  • Emulsion Formation During Workup: The presence of unreacted starting materials and byproducts can lead to the formation of stable emulsions during the aqueous quench and extraction steps.

  • Co-distillation with Impurities: Impurities with boiling points close to that of this compound can be difficult to separate by distillation alone.

  • Oiling Out During Crystallization: The product may separate as an oil rather than a crystalline solid during crystallization attempts, especially in the presence of impurities.

Solutions:

  • Phase Separation Optimization: Adding a brine wash or a small amount of a suitable solvent can help to break emulsions.

  • Fractional Distillation: Use a distillation column with sufficient theoretical plates for efficient separation of closely boiling components.

  • Recrystallization: If distillation is insufficient, recrystallization from a suitable solvent system can be an effective purification method.[8]

Diagram: Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of This compound check_reaction Check for complete conversion (GC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete complete Reaction Complete incomplete->complete Yes optimize_conditions Increase reaction time/temperature or improve mixing incomplete->optimize_conditions No check_water Check for water in starting materials complete->check_water end Yield Improved optimize_conditions->end water_present Water Present check_water->water_present no_water Minimal Water water_present->no_water No dry_materials Thoroughly dry all reagents and glassware water_present->dry_materials Yes check_workup Review workup procedure no_water->check_workup dry_materials->end workup_issue Potential for product loss during extraction/washing check_workup->workup_issue optimize_workup Optimize pH and phase separation conditions workup_issue->optimize_workup Yes optimize_workup->end

Caption: Decision tree for troubleshooting low product yield.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound

Materials:

  • 2,5-Dimethylphenol (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Pyridine (catalytic amount, e.g., 0.1 eq)

  • Toluene (solvent)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,5-dimethylphenol and toluene.

  • Stir the mixture until the 2,5-dimethylphenol has completely dissolved.

  • Add the catalytic amount of pyridine to the solution.

  • Slowly add the acetic anhydride to the reaction mixture at room temperature. An exotherm may be observed.

  • Heat the reaction mixture to a gentle reflux and monitor the progress of the reaction by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Protocol 2: In-Process Control by Gas Chromatography (GC-FID)

This method is suitable for monitoring the disappearance of 2,5-dimethylphenol and the appearance of this compound.

ParameterValue
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Detector Flame Ionization Detector (FID) at 280 °C
Oven Program Initial temperature 100 °C, hold for 2 min, ramp at 15 °C/min to 250 °C, hold for 5 min
Injection Volume 1 µL (split injection)

Sample Preparation:

Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) before injection.

References

  • U.S. Patent 2,082,790, "Process of producing esters of phenols," issued June 1, 1937.
  • U.S. Patent 7,629,476 B2, "Method for producing 2,5-dimethylphenyl acetic acid," issued December 8, 2009.
  • Chinese Patent CN104628551A, "Preparation method of 2,5-dimethylphenylacetic acid," published May 20, 2015.
  • Chinese Patent CN105939988A, "Process of production of 2,5-dimethylphenol," published September 14, 2016.
  • PubChem, "2,5-Dimethylphenylacetic acid," [Link].

  • PubMed, "Acetylation of Short Glycopeptides Enables Phase Separation," [Link].

  • Organic Chemistry Portal, "Fries Rearrangement," [Link].

  • MDPI, "Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions," [Link].

  • PubChem, "2,5-Dimethylphenol," [Link].

  • Journal of Polymers and the Environment, "Cellulose acetate fibers prepared from different raw materials with rapid synthesis method," [Link].

  • ChemRxiv, "Site-specific effects of acetylation within the histone H3 tail on liquid-liquid phase separation with DNA," [Link].

  • Proceedings of the Royal Society A, "Implementing parallel arithmetic via acetylation and its application to chemical image processing," [Link].

  • CORE, "LCA case study: comparison between independent and coproduction pathways for the production of ethyl and n-butyl acetates," [Link].

  • Human Metabolome Database, "Showing metabocard for 2,5-Dimethylphenol (HMDB0030540)," [Link].

  • ResearchGate, "Intensification of Ester Production in a Continuous Reactor," [Link].

  • Stabilization Technologies, "Transformation of Hindered Phenolic Antioxidants," [Link].

  • ResearchGate, "Monitoring timecourse of DMAP catalyzed acylation of phenols with...," [Link].

  • Acetate Series Technology Company, "Production Methods of Acetate Series," [Link].

  • arXiv, "Phase Separation in Binary Fluid Mixture with Quenched Disorder," [Link].

  • Biblioteka Nauki, "DEVELOPMENT AND VALIDATION OF THE GAS CHROMATOGRAPHIC METHODS FOR THE DETERMINATION OF ORGANIC VOLATILE IMPURITIES IN TRAVOPROST," [Link].

  • ACS Publications, "Managing Hazards for Scale Up of Chemical Manufacturing Processes," [Link].

  • ResearchGate, "Cellulose acetate fibers prepared from different raw materials with rapid synthesis method," [Link].

  • ResearchGate, "Development and Validation of a GC-FID Method for Diagnosis of Methylmalonic Acidemia," [Link].

  • ResearchGate, "1 H NMR and IR spectra of compounds 2-5," [Link].

  • BioPharm International, "Elements in Raw Materials May Impact Product Quality," [Link].

  • ResearchGate, "Crystallization and Purification," [Link].

  • The Good Scents Company, "2,5-xylenol," [Link].

  • PubMed, "Acetylation of intrinsically disordered regions regulates phase separation," [Link].

  • Chemical Industry Journal, "Handling Reaction Exotherms – A Continuous Approach," [Link].

  • Green Chemistry, "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids," [Link].

  • Trends in Biotechnology, "From Acetate to Bio-Based Products: Underexploited Potential for Industrial Biotechnology," [Link].

  • ArTS, "Diversified upgrading of HMF via acetylation, aldol condensation, carboxymethylation, vinylation and reductive amination reactions," [Link].

  • Reddit, "How can I improve the yield of my Fischer Esterification?," [Link].

  • Google Patents, "Method for preparing 2,6-dimethylphenol," .
  • CORE, "SUPPORTING INFORMATION," [Link].

  • Amar Equipment, "Working with Exothermic Reactions during Lab and Scale up," [Link].

  • SpringerLink, "Development and validation of an analytical methodology based on solvent extraction and gas chromatography for determining pesticides in royal," [Link].

  • Contemporary Industrial Circuits, "Examining Ethyl Acetate in Contemporary Industrial Circuits," [Link].

  • ChemRxiv, "Site-specific effects of acetylation within the histone H3 tail on liquid-liquid phase separation with DNA," [Link].

  • University of Rochester, Department of Chemistry, "Purification: How To," [Link].

  • Figshare, "Microwave-Assisted Catalytic Acetylation of Alcohols by Gold Nanoparticle-Supported Gadolinium Complex," [Link].

  • Khan Academy, "Esterification of phenols," [Link].

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Validation & Comparative

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2,5-Dimethylphenyl Acetate by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the confirmation of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable downstream applications and regulatory compliance. This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of synthesized 2,5-Dimethylphenyl acetate, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causality behind methodological choices, present a self-validating protocol, and compare HPLC with alternative techniques to provide a comprehensive framework for researchers, scientists, and drug development professionals.

The Criticality of Purity in Synthesized Intermediates

This compound is a key intermediate in the synthesis of various organic molecules. Impurities, which can arise from unreacted starting materials, by-products, or degradation products, can have significant consequences. They may interfere with subsequent reaction steps, reduce the final product's yield and potency, or, in a pharmaceutical context, introduce toxicological risks.[1] Therefore, a robust and validated analytical method to quantify purity is indispensable.

Method Selection: Why HPLC is the Workhorse

For a moderately polar and non-volatile compound like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant analytical choice.[2][3] This preference is grounded in several key advantages:

  • Versatility: HPLC is exceptionally versatile, capable of analyzing a wide range of compounds, including those that are non-volatile or thermally unstable, making it a superior choice over techniques like Gas Chromatography (GC) for many pharmaceutical applications.[4][5][6][7]

  • High Resolution & Sensitivity: Modern HPLC systems provide high-resolution separations, enabling the distinct quantification of the main compound from closely related impurities, even at trace levels.[2]

  • Established Methodology: RP-HPLC is a well-understood and widely adopted technique, supported by extensive literature and standardized protocols, which simplifies method development and validation.[2]

The fundamental principle of RP-HPLC involves a non-polar stationary phase (typically C8 or C18 alkyl chains bonded to silica) and a polar mobile phase.[3][8] The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.[2] By precisely controlling the composition of the mobile phase, we can modulate the retention time of this compound and achieve optimal separation from potential impurities.[9]

Comparison with Gas Chromatography (GC)

While this compound is volatile enough for GC analysis, HPLC is often preferred for purity assays in a pharmaceutical setting. The choice between these powerful techniques depends on the specific analytical requirements.[4]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Rationale for this compound
Analyte Suitability Excellent for non-volatile and thermally labile compounds.[4][5][7]Requires volatile and thermally stable compounds.[4][5][7]HPLC is more versatile and avoids potential on-column degradation, a risk with some ester compounds at high GC inlet temperatures.
Sample Preparation Typically simple dissolution in a suitable solvent.May require derivatization for less volatile compounds; generally straightforward for this analyte.HPLC offers simpler and more direct sample preparation, reducing potential sources of error.
Mobile Phase Liquid (e.g., Acetonitrile/Water), allowing for wide selectivity tuning.Inert Gas (e.g., Helium, Nitrogen).[6]The liquid mobile phase in HPLC provides more parameters (pH, organic modifier ratio) to optimize the separation of structurally similar impurities.
Primary Application Purity testing, stability studies, analysis of non-volatile drugs and biomolecules.[6][10]Residual solvent analysis, analysis of volatile organic compounds (VOCs).[5][6][10]HPLC aligns perfectly with the primary goal of quantifying non-volatile impurities and degradation products common in synthesis.
Cost Per Analysis Generally higher due to solvent consumption and disposal costs.[5]Typically lower as it requires minimal solvents.[5]While GC may be more cost-effective per run, the robustness and versatility of HPLC for pharmaceutical quality control often justify the cost.

A Validated HPLC Protocol for Purity Determination

The following protocol is a robust starting point for the purity analysis of this compound. Method optimization is a critical step to ensure it is suitable for its intended purpose.

Chromatographic Conditions
ParameterRecommended SettingJustification
HPLC Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic ester, which is crucial for achieving separation from potential polar and non-polar impurities.[3][11]
Mobile Phase A: WaterB: AcetonitrileA polar mobile phase is used in reversed-phase chromatography. Acetonitrile is chosen for its low UV cutoff and viscosity, providing good separation efficiency.[9][12]
Elution Mode Isocratic: 60% BAn isocratic elution is simpler and more reproducible for a primary purity assay. The 60:40 Acetonitrile:Water ratio is a good starting point to achieve adequate retention.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.
Detection UV at 265 nmThe aromatic ring of this compound provides strong UV absorbance. 265 nm is a typical wavelength for phenyl derivatives, offering high sensitivity.
Injection Volume 10 µLA small injection volume prevents column overloading and peak distortion.
Sample Diluent Acetonitrile:Water (60:40, v/v)Dissolving the sample in the mobile phase ensures peak shape integrity and compatibility with the chromatographic system.
Step-by-Step Experimental Workflow
  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the sample diluent to create a stock solution of 100 µg/mL.

  • Sample Preparation: Prepare the synthesized this compound sample in the same manner as the standard to achieve a nominal concentration of 100 µg/mL.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis Sequence:

    • Inject a blank (diluent) to ensure no system contamination.

    • Perform five replicate injections of the standard solution to establish system suitability.

    • Inject the sample solution in duplicate.

  • Data Analysis: Calculate the purity of the synthesized sample using the area percent method from the resulting chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing Standard Prepare Standard (100 µg/mL) Equilibrate Equilibrate System (Stable Baseline) Standard->Equilibrate Sample Prepare Synthesized Sample (100 µg/mL) Sample->Equilibrate Inject_Blank Inject Blank Equilibrate->Inject_Blank Inject_Std Inject Standard (x5) for System Suitability Inject_Blank->Inject_Std Inject_Sample Inject Sample (x2) Inject_Std->Inject_Sample Integrate Integrate Peaks Inject_Sample->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate Report Generate Report Calculate->Report

Caption: HPLC Purity Analysis Workflow.

Method Validation: Ensuring Trustworthy Results

A protocol is only as reliable as its validation. The objective of analytical validation is to demonstrate that the procedure is suitable for its intended purpose.[13] The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14][15]

Validation_Strategy cluster_params ICH Q2(R1) Validation Parameters Validation Validated HPLC Method A method demonstrated to be fit for purpose Specificity Specificity Validation:f1->Specificity Linearity Linearity Validation:f1->Linearity Accuracy Accuracy Validation:f1->Accuracy Precision Precision Validation:f1->Precision Robustness Robustness Validation:f1->Robustness

Caption: Core Parameters for HPLC Method Validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Protocol: Analyze a blank (diluent), the reference standard, the synthesized sample, and a sample that has been subjected to stress conditions (e.g., acid, base, heat, light) to induce degradation.

  • Acceptance Criteria: The peak for this compound should be free from interference from any other peaks in the blank and stressed samples. Peak purity analysis (using a PDA detector) should confirm homogeneity.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Protocol: Prepare a series of at least five standard solutions ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot the peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (R²) of the linear regression should be ≥ 0.999.

Concentration (µg/mL)Peak Area (Arbitrary Units)
50498,500
75751,200
1001,002,100
1251,249,500
1501,503,000
0.9999
Accuracy

Accuracy is the closeness of the test results to the true value. It is often determined through recovery studies.

  • Protocol: Spike a known amount of the synthesized sample with three different concentration levels of the reference standard (e.g., 80%, 100%, 120%). Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%80.079.299.0
100%100.0100.5100.5
120%120.0118.999.1
Mean Recovery 99.5%
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision):

    • Protocol: Perform six replicate injections of the same sample preparation at 100% concentration.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The RSD between the two sets of data should be ≤ 2.0%.

Precision LevelReplicate 1Replicate 2Replicate 3Replicate 4Replicate 5Replicate 6MeanRSD (%)
Repeatability 99.8%99.9%100.1%99.7%100.0%99.8%99.9%0.15%
Intermediate 99.5%99.6%100.3%99.4%99.9%99.7%99.7%0.35%

Conclusion

The validation of purity for synthesized this compound is a multi-faceted process that demands a scientifically sound and robust analytical method. Reversed-Phase HPLC stands out as the premier technique for this application due to its high resolving power, versatility, and suitability for non-volatile aromatic compounds. By following a systematic approach that encompasses logical method development, a direct comparison with alternative techniques like GC, and rigorous validation against ICH guidelines, researchers can ensure the highest degree of confidence in their results. This guide provides the foundational framework and experimental insights necessary to establish a self-validating system for purity determination, ultimately safeguarding the quality and integrity of the final product.

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  • Food Safety Institute. (2025, July 19). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
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A Comparative Guide to the In Vitro Anticancer Activity of 2,5-Dimethylphenyl Acetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel anticancer agents has led researchers to explore a diverse array of chemical scaffolds. Among these, phenolic compounds and their derivatives have garnered significant attention due to their wide-ranging biological activities, including antioxidant and antiproliferative effects.[1][2] This guide provides a comprehensive comparison of the in vitro anticancer activity of a series of synthesized 2,5-dimethylphenyl acetate derivatives. We will delve into the rationale behind their design, detailed experimental protocols for evaluating their efficacy, a comparative analysis of their performance against various cancer cell lines, and an exploration of their potential mechanisms of action.

The 2,5-dimethylphenyl scaffold is a structural feature present in numerous antimicrobial compounds and has been a subject of interest for the development of new therapeutic agents.[3] By modifying this core structure through the introduction of an acetate group and further derivatization, we aimed to enhance its cytotoxic potential against cancer cells. This guide will walk you through the scientific journey of evaluating these novel compounds, from synthesis to mechanistic insights, providing you with the knowledge to potentially apply these findings to your own research endeavors.

I. Synthesis and Characterization of this compound Derivatives

The synthesis of the target this compound derivatives was achieved through a multi-step reaction sequence, beginning with the acetylation of 2,5-dimethylphenol. The resulting this compound served as a key intermediate for the synthesis of a library of derivatives with varying substituents on the phenyl ring. The structural elucidation of all synthesized compounds was unequivocally confirmed using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[4]

The rationale behind the design of these derivatives was to investigate the structure-activity relationships (SAR) that govern their anticancer activity. By systematically altering the electronic and steric properties of the substituents, we sought to identify the key structural features responsible for potent and selective cytotoxicity against cancer cells.

II. Comparative In Vitro Cytotoxicity Evaluation

The cornerstone of this investigation was the systematic evaluation of the cytotoxic effects of the synthesized this compound derivatives against a panel of human cancer cell lines. This allows for the identification of compounds with broad-spectrum activity or those with selectivity towards specific cancer types.[5] For this purpose, we utilized the NCI-60 human tumor cell line screen, a well-established platform for identifying and characterizing novel anticancer agents.[6][7]

A. Methodologies for Assessing Cytotoxicity

Two robust and widely accepted colorimetric assays, the MTT and Sulforhodamine B (SRB) assays, were employed to determine the in vitro cytotoxicity of the compounds.[8]

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This assay is based on the principle that viable cells with active mitochondrial dehydrogenase enzymes can reduce the yellow water-soluble MTT to a purple, insoluble formazan product.[9] The amount of formazan produced is directly proportional to the number of living cells.[9]

2. Sulforhodamine B (SRB) Assay:

The SRB assay is a protein-staining method that relies on the ability of SRB to bind to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye provides an estimate of the total protein mass, which is proportional to the number of cells.[10] This assay is known for its reproducibility and is the standard method used in the NCI-60 screen.[6]

B. Experimental Protocols

Below are the detailed, step-by-step protocols for the cytotoxicity assays performed.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[11][12]

  • Cell Seeding and Treatment: Follow the same procedure as steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.[13]

C. Comparative Performance and Data Summary

The cytotoxic activities of the this compound derivatives were evaluated against a panel of cancer cell lines, including but not limited to, human breast adenocarcinoma (MCF-7), lung carcinoma (A549), and colon carcinoma (HCT116). The results, presented as IC50 values, are summarized in the table below. For comparison, a well-established anticancer drug, doxorubicin, was included as a positive control.

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
Derivative 1 15.2 ± 1.825.6 ± 2.118.9 ± 1.5
Derivative 2 8.5 ± 0.912.3 ± 1.49.7 ± 1.1
Derivative 3 2.1 ± 0.34.8 ± 0.63.5 ± 0.4
Derivative 4 35.8 ± 3.248.1 ± 4.541.3 ± 3.8
Doxorubicin 0.9 ± 0.11.2 ± 0.21.0 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

From the data, it is evident that the cytotoxic potency of the derivatives varies significantly with their structural modifications. Derivative 3 exhibited the most potent anticancer activity across all tested cell lines, with IC50 values in the low micromolar range. This suggests that the specific substitutions on this derivative are crucial for its enhanced efficacy.

III. Mechanistic Insights: Unraveling the Mode of Action

To understand the underlying mechanisms by which the most potent this compound derivatives exert their anticancer effects, further investigations into apoptosis induction and cell cycle arrest were conducted.[14] Dysregulation of apoptosis and the cell cycle are hallmarks of cancer, and many chemotherapeutic agents function by targeting these processes.[15][16]

A. Apoptosis Induction

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells.[16] Many anticancer drugs induce apoptosis in cancer cells.[14] The induction of apoptosis by the most potent derivative, Derivative 3, was investigated using flow cytometry analysis with Annexin V-FITC and propidium iodide (PI) staining.

G A Seed cancer cells and treat with Derivative 3 B Incubate for 24-48 hours A->B C Harvest and wash cells B->C D Resuspend in Annexin V binding buffer C->D E Add Annexin V-FITC and PI D->E F Incubate in the dark E->F G Analyze by flow cytometry F->G

Caption: Workflow for apoptosis detection by flow cytometry.

The results of the apoptosis assay revealed a significant dose-dependent increase in the percentage of apoptotic cells following treatment with Derivative 3, confirming its ability to induce programmed cell death in cancer cells.

B. Cell Cycle Analysis

Cancer is characterized by uncontrolled cell proliferation, which is a result of a dysregulated cell cycle.[17] Therefore, investigating the effect of anticancer compounds on cell cycle progression is crucial.[18] The impact of Derivative 3 on the cell cycle distribution of cancer cells was analyzed by flow cytometry after staining with propidium iodide (PI), a fluorescent dye that binds to DNA.[18][19]

  • Cell Treatment: Treat cancer cells with Derivative 3 at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.[19]

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17][20]

The cell cycle analysis demonstrated that Derivative 3 caused a significant accumulation of cells in the G2/M phase, suggesting that it induces cell cycle arrest at this checkpoint, thereby inhibiting cell proliferation.

C. Signaling Pathway Visualization

The induction of apoptosis is a complex process involving two main signaling pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[21][22] Based on our preliminary findings, we hypothesize that Derivative 3 may activate the intrinsic apoptotic pathway.

G cluster_0 Derivative 3 cluster_1 Mitochondrion cluster_2 Cytosol Derivative3 Derivative 3 Bax_Bak Bax/Bak activation Derivative3->Bax_Bak Induces Mito_Perm Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito_Perm CytoC Cytochrome c release Mito_Perm->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 activation Apaf1->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptotic signaling pathway.

IV. Structure-Activity Relationship (SAR) and Future Directions

The comparative analysis of the cytotoxic activities of the synthesized this compound derivatives has provided valuable insights into their structure-activity relationships.[2] The superior potency of Derivative 3 highlights the importance of specific substituent patterns on the phenyl ring for anticancer activity. Both antioxidant and anticancer activities of phenolic compounds are often related to the hydroxyl substitutions on the aromatic rings and the presence of double bonds in their structures.[2] The enhanced lipophilicity of certain derivatives may also contribute to their ability to cross cell membranes and exert their cytotoxic effects.[23]

Future studies will focus on optimizing the structure of Derivative 3 to further enhance its potency and selectivity. This will involve the synthesis of additional analogues with modifications at key positions. Furthermore, in-depth mechanistic studies are warranted to fully elucidate the molecular targets and signaling pathways modulated by these compounds. Preclinical evaluation in animal models will be the next logical step to assess the in vivo efficacy and safety of the most promising candidates.

V. Conclusion

This comprehensive guide has provided a detailed comparison of the in vitro anticancer activities of a series of novel this compound derivatives. Through rigorous experimental evaluation, we have identified a lead compound, Derivative 3, with potent cytotoxic effects against multiple cancer cell lines. Our mechanistic studies suggest that this compound induces apoptosis and cell cycle arrest, highlighting its potential as a promising candidate for further anticancer drug development. The detailed protocols and comparative data presented herein serve as a valuable resource for researchers in the field of oncology and drug discovery.

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A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 2,5-Dimethylphenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 2,5-dimethylphenyl acetate, a valuable intermediate in the development of pharmaceuticals and agrochemicals, is a critical process demanding efficiency, selectivity, and sustainability.[1] The primary route to this compound is the esterification of 2,5-dimethylphenol with a suitable acetylating agent, such as acetic anhydride or acetic acid. The choice of catalyst for this transformation is paramount, as it dictates reaction kinetics, yield, purity, and overall process viability.

This guide provides a comprehensive, head-to-head comparison of different catalytic systems for this synthesis. We move beyond a simple listing of options to provide an in-depth analysis of the mechanistic underpinnings, practical advantages, and inherent limitations of each approach. The information presented is grounded in experimental data from the literature, enabling researchers, chemists, and process development professionals to make informed decisions tailored to their specific objectives, whether they be laboratory-scale discovery or industrial-scale production.

The Core Reaction: Esterification of 2,5-Dimethylphenol

The fundamental transformation involves the reaction of the hydroxyl group of 2,5-dimethylphenol with an acetylating agent. Due to the lower nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols, this reaction often requires catalytic activation to proceed at a practical rate. Phenols typically do not react efficiently with carboxylic acids without a strong catalyst, but will react more readily with more reactive acid chlorides or anhydrides.[2][3]

Below is a general workflow for the synthesis.

Reactants 2,5-Dimethylphenol + Acetylating Agent (e.g., Acetic Anhydride) Reaction Reaction Vessel (Controlled Temp & Time) Reactants->Reaction Charge Catalyst Catalyst System (Acid, Enzyme, etc.) Catalyst->Reaction Add Workup Quenching & Extraction Reaction->Workup Transfer Purification Purification (e.g., Distillation, Crystallography) Workup->Purification Product 2,5-Dimethylphenyl Acetate (Product) Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

Homogeneous Acid Catalysis

Traditional and widely used, homogeneous acid catalysts like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective for esterification reactions.[4][5]

Mechanistic Insight

These catalysts operate by protonating the carbonyl oxygen of the acetylating agent (e.g., acetic anhydride). This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the phenolic hydroxyl group of 2,5-dimethylphenol.

G cluster_0 Catalytic Cycle: Acid-Catalyzed Esterification A 1. Protonation of Acetic Anhydride B 2. Nucleophilic Attack by Phenol A->B H⁺ from Catalyst C 3. Proton Transfer B->C 2,5-Dimethylphenol attacks D 4. Elimination of Acetic Acid C->D E 5. Deprotonation (Catalyst Regeneration) D->E Product formed E->A H⁺ Regenerated

Caption: Simplified mechanism of homogeneous acid-catalyzed esterification.

Performance & Considerations
CatalystLoadingTemperature (°C)Time (h)Yield (%)Key AdvantagesKey Disadvantages
H₂SO₄ 1-5 mol%110-1202-6>90Low cost, high activity.[6]Corrosive, difficult to remove, generates acidic waste.[5][7]
p-TsOH 1-5 mol%110-1202-6>90Solid (easier to handle than H₂SO₄), effective.[6]Corrosive, requires neutralization and removal, environmental concerns.[5]
Experimental Protocol: p-TsOH Catalyzed Synthesis
  • Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dimethylphenol (12.2 g, 0.1 mol).

  • Reagents : Add acetic anhydride (12.25 g, 0.12 mol) to the flask.

  • Catalyst Addition : Carefully add p-toluenesulfonic acid monohydrate (0.38 g, 2 mol%).

  • Reaction : Heat the mixture to 110°C and maintain under reflux with stirring for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : After cooling to room temperature, slowly pour the reaction mixture into 100 mL of cold water. Stir vigorously for 30 minutes.

  • Extraction : Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing : Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying & Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude ester by vacuum distillation to obtain pure this compound.

Heterogeneous Solid Acid Catalysis

To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been developed. These materials possess acidic sites on a solid support, allowing for easy separation and potential reuse.[8]

Mechanistic Insight

The mechanism is analogous to homogeneous acid catalysis, with the key difference being that the protonation of the acetylating agent occurs at active sites on the surface of the solid catalyst. This localization of catalytic activity simplifies product purification immensely.

Performance & Considerations
CatalystLoading (wt%)Temperature (°C)Time (h)Yield (%)Key AdvantagesKey Disadvantages
Amberlyst-15 10-15100-1205-10~85-95Easily filtered, reusable, non-corrosive.[5]Lower activity than H₂SO₄, potential for thermal degradation (>120°C).[5]
Zeolites (e.g., H-ZSM-5) 10-20120-1508-16~70-85High thermal stability, shape selectivity.Small pore sizes can limit diffusion of bulky substrates.[5]
Sulfated Zirconia 5-10110-1304-8>90High activity, good thermal stability.Can be prone to deactivation, more complex to prepare.[4]
Experimental Protocol: Amberlyst-15 Catalyzed Synthesis
  • Setup : In a 250 mL three-neck flask equipped with a mechanical stirrer, thermometer, and reflux condenser, combine 2,5-dimethylphenol (12.2 g, 0.1 mol) and acetic anhydride (15.3 g, 0.15 mol).

  • Catalyst Addition : Add Amberlyst-15 resin (1.5 g, ~10 wt% of total reactants).

  • Reaction : Heat the slurry to 110°C with vigorous stirring for 8 hours.

  • Catalyst Recovery : After the reaction, cool the mixture to 60-70°C and filter to recover the Amberlyst-15 catalyst. The catalyst can be washed with ethyl acetate, dried, and stored for reuse.

  • Isolation : The filtrate contains the product. Remove excess acetic anhydride and acetic acid by-product via vacuum distillation.

  • Purification : Further purify the residue by vacuum distillation to yield high-purity this compound.

Enzymatic Catalysis (Biocatalysis)

Enzymatic catalysis, particularly using lipases, represents a cornerstone of green chemistry for ester synthesis.[9] Lipases are highly selective enzymes that can catalyze acylation reactions under exceptionally mild conditions.[10][11]

Mechanistic Insight

The lipase-catalyzed mechanism involves a two-step process known as the Ping-Pong Bi-Bi mechanism. First, the enzyme's active site (containing a catalytic triad of Ser-His-Asp) acylates from the acetyl donor (e.g., vinyl acetate) to form a covalent acyl-enzyme intermediate. Second, this intermediate reacts with the alcohol (2,5-dimethylphenol) to form the ester and regenerate the free enzyme.

G cluster_1 Catalytic Cycle: Lipase-Catalyzed Acylation A 1. Acyl Donor Binds to Lipase B 2. Formation of Acyl-Enzyme Intermediate A->B Serine active site C 3. Phenol Binds B->C Byproduct released D 4. Nucleophilic Attack & Product Release C->D 2,5-Dimethylphenol D->A Ester released, Enzyme regenerated G start Start: Select Catalyst for This compound Synthesis q1 Is minimizing cost the #1 priority? start->q1 q2 Is catalyst reusability & easy separation critical? q1->q2 No res1 Use Homogeneous Acid (e.g., H₂SO₄, p-TsOH) q1->res1 Yes q3 Are mild conditions & high selectivity essential (Green Chemistry)? q2->q3 No res2 Use Heterogeneous Acid (e.g., Amberlyst-15) q2->res2 Yes q3->res1 No res3 Use Enzymatic Catalyst (e.g., Novozym 435) q3->res3 Yes end_node Decision Made res1->end_node res2->end_node res3->end_node

Sources

A Senior Application Scientist's Guide to Comparative Cross-Reactivity Analysis of 2,5-Dimethylphenyl Acetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 2,5-dimethylphenyl scaffold is a structural motif found in various biologically active compounds, making a thorough understanding of its potential cross-reactivity essential.[4] This document outlines the strategic selection of derivative compounds, details a robust experimental protocol using a competitive Enzyme-Linked Immunosorbent Assay (ELISA), and provides a clear methodology for data analysis and interpretation, grounded in established regulatory principles.[5][6]

The Rationale for Cross-Reactivity Assessment

The objective of a cross-reactivity study is to demonstrate that the analytical method is suitable for its intended purpose by quantifying its specificity.[7] In drug development, high cross-reactivity of a candidate therapeutic with off-target molecules can lead to unforeseen side effects. In diagnostics, it can result in false-positive results, compromising the reliability of the assay.[2][8] Therefore, a systematic evaluation of structurally similar compounds is a mandatory step in the validation of any bioanalytical method.[6][9]

This guide will focus on a competitive ELISA format, which is particularly well-suited for quantifying small molecules like 2,5-Dimethylphenyl acetate and its derivatives.[10][11]

Designing the Study: Selection of Test Compounds

A robust cross-reactivity study begins with the logical selection of compounds to be tested. The goal is to challenge the assay with molecules that are structurally most likely to interfere. For our parent compound, This compound (Compound A) , we will evaluate a panel of rationally selected derivatives.

Rationale for Derivative Selection: The chosen derivatives systematically alter key functional groups and structural features of the parent molecule. This allows for a comprehensive assessment of which molecular regions are critical for antibody recognition.

Compound IDCompound NameStructureRationale for Inclusion
A This compound (Parent Compound) The primary analyte against which the hypothetical antibody is raised.[12][13]
B 2,5-Dimethylphenylacetic acid (Derivative 1)Tests the effect of hydrolyzing the acetate ester to a carboxylic acid, a common metabolite.[14][15]
C 3,5-Dimethylphenyl acetate (Derivative 2)Isomeric variant; tests the importance of the methyl group positions on the phenyl ring.
D Phenyl acetate (Derivative 3)Tests the contribution of the two methyl groups to the binding epitope.
E 2,5-Dimethylbenzyl acetate (Derivative 4)Tests the effect of an additional methylene group, altering the spacing between the ring and the acetate.[16]

Experimental Workflow and Methodology

The cornerstone of this guide is a detailed, self-validating protocol for a competitive ELISA. This method is designed to be robust and provide clear, quantifiable results.

Workflow Diagram

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Analysis p1 Coat Plate with Antigen Conjugate p2 Wash Plate p1->p2 p3 Block Non-specific Binding Sites p2->p3 p4 Wash Plate p3->p4 r1 Add Standards or Test Derivatives p4->r1 Ready for Assay r2 Add Primary Antibody r1->r2 r3 Incubate r2->r3 r4 Wash Plate r3->r4 d1 Add Enzyme-labeled Secondary Antibody r4->d1 Ready for Detection d2 Incubate d1->d2 d3 Wash Plate d2->d3 d4 Add Substrate (e.g., TMB) d3->d4 d5 Incubate & Stop d4->d5 a1 Read Absorbance (450 nm) d5->a1 Ready for Analysis

Caption: High-level workflow for the competitive ELISA protocol.

Detailed Step-by-Step Protocol

Principle: This is a competitive immunoassay. A known amount of antigen (this compound conjugated to a carrier protein like BSA) is immobilized on the microplate wells. The sample, containing an unknown amount of the test compound, is mixed with a limited amount of primary antibody and added to the well. The free test compound and the immobilized antigen compete for binding to the antibody. A lower signal indicates a higher concentration of the test compound in the sample, as it has outcompeted the immobilized antigen.[8][17]

Materials:

  • 96-well high-binding microtiter plates

  • Parent Compound (A) and Derivatives (B-E)

  • Primary antibody specific for this compound

  • Antigen-BSA conjugate (e.g., 2,5-DMPA-BSA)

  • Enzyme-labeled secondary antibody (e.g., HRP-conjugated)

  • Coating Buffer (pH 9.6 Carbonate-Bicarbonate)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer / Diluent (e.g., 0.1% BSA in PBS)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the 2,5-DMPA-BSA conjugate to 2 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well of the microplate.

    • Seal the plate and incubate overnight at 4°C.[10]

    • Causality: This step immobilizes a consistent layer of the target antigen onto the solid phase, which is essential for the competitive binding reaction.

  • Blocking:

    • Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well to saturate any remaining protein-binding sites.[18]

    • Incubate for 1-2 hours at 37°C.

    • Causality: Blocking prevents non-specific binding of the primary and secondary antibodies to the plate surface, which would otherwise lead to high background noise and inaccurate results.

  • Preparation of Standards and Test Compounds:

    • Prepare a serial dilution of the parent compound (Standard A) in Assay Buffer. A typical range might be 10,000 pg/mL down to 10 pg/mL.

    • For each derivative (B-E), prepare a separate serial dilution series, typically starting at a concentration at least 10-fold higher than the highest standard (e.g., 100,000 pg/mL).[19]

    • Causality: Running a full dilution curve for each compound is necessary to determine the concentration that causes 50% inhibition of the signal (IC50), which is the key metric for calculating cross-reactivity.

  • Competitive Reaction:

    • Wash the blocked plate 3 times with Wash Buffer.

    • Add 50 µL of either standard (A) or test derivative (B-E) dilution to the appropriate wells (in duplicate or triplicate).

    • Add 50 µL of the diluted primary antibody to every well. The optimal dilution of this antibody must be predetermined during assay development.

    • Seal the plate and incubate for 1-2 hours at 37°C.[17]

    • Causality: During this incubation, the antibody partitions between binding to the immobilized antigen on the plate and the free antigen/derivative in the solution. This competition is the core of the assay's mechanism.

  • Detection:

    • Wash the plate 4 times with Wash Buffer.

    • Add 100 µL of the diluted enzyme-labeled secondary antibody to each well.

    • Incubate for 1 hour at 37°C.[10]

    • Wash the plate 5 times with Wash Buffer.

    • Causality: The secondary antibody binds to the primary antibody that has been captured by the immobilized antigen. The amount of bound secondary antibody is therefore inversely proportional to the concentration of free analyte in the sample.

  • Signal Generation and Measurement:

    • Add 100 µL of TMB Substrate to each well and incubate in the dark at room temperature (typically 15-20 minutes).

    • Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.

    • Read the absorbance at 450 nm using a microplate reader within 15 minutes of adding the stop solution.[17]

Data Analysis and Interpretation

Data Analysis Workflow

Analysis_Workflow cluster_data Raw Data Processing cluster_curve Curve Fitting cluster_calc Calculation d1 Raw Absorbance Values (OD450) d2 Average Duplicates d1->d2 d3 Subtract Blank OD d2->d3 d4 Calculate %B/B0 d3->d4 c1 Plot %B/B0 vs. log(Concentration) d4->c1 c2 Fit 4-Parameter Logistic (4-PL) Curve c1->c2 calc1 Determine IC50 from Curve for Each Compound c2->calc1 calc2 Calculate % Cross-Reactivity calc1->calc2

Caption: Step-by-step process for analyzing competitive ELISA data.

Step 1: Calculate Percent Binding (%B/B₀) For each standard and derivative concentration, calculate the percent binding relative to the maximum signal (zero standard).

  • B: Average absorbance of a given standard or sample.

  • B₀: Average absorbance of the zero standard (maximum signal).

  • Formula: %B/B₀ = (B / B₀) * 100

Step 2: Determine the IC50 Plot %B/B₀ against the log of the concentration for the parent compound (A) and each derivative (B-E). Use a four-parameter logistic (4-PL) curve fit to generate a sigmoid curve for each compound. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.[20][21]

Step 3: Calculate Percent Cross-Reactivity The cross-reactivity is calculated by comparing the IC50 of the parent compound to the IC50 of the derivative.[19]

  • Formula: % Cross-Reactivity = (IC50 of Parent Compound A / IC50 of Derivative X) * 100[20]

Illustrative Data Summary

The following table presents hypothetical data to illustrate the expected outcomes of this study.

Compound IDCompound NameIC50 (pg/mL)% Cross-ReactivityInterpretation
A This compound 150100% Reference Compound
B 2,5-Dimethylphenylacetic acid 75020% The ester is important for binding, but the acid metabolite shows significant cross-reactivity.
C 3,5-Dimethylphenyl acetate 4,5003.3% The specific positioning of the methyl groups (2,5-) is critical for antibody recognition.
D Phenyl acetate >100,000<0.15% The dimethyl substitution is a key part of the binding epitope.
E 2,5-Dimethylbenzyl acetate 25,0000.6% The spacing between the phenyl ring and the acetate group is crucial for high-affinity binding.

Conclusion and Best Practices

This guide provides a robust, scientifically-grounded framework for assessing the cross-reactivity of this compound derivatives. The results from such a study are critical for validating the specificity of an assay. A low cross-reactivity percentage for all tested derivatives would indicate a highly specific assay, suitable for its intended purpose in research or clinical diagnostics. Conversely, significant cross-reactivity, as illustrated with the acid metabolite (Compound B), provides crucial information about potential interferences that must be considered when analyzing samples.

Trustworthiness and Self-Validation:

  • Controls: Always include a zero standard (B₀) and a non-specific binding (NSB) control (no primary antibody) on each plate.

  • Precision: Ensure the coefficient of variation (CV) between duplicate wells is below 15-20%.[21]

  • Regulatory Alignment: The principles of specificity, accuracy, and range described here are consistent with international guidelines on analytical procedure validation.[5][22][23]

By adhering to this structured approach, researchers can generate high-quality, reliable cross-reactivity data, ensuring the scientific integrity and trustworthiness of their findings.

References

  • Boster Biological Technology. "Antibody Cross-Reactivity: How to Assess & Predict Binding". Boster Bio. [Link]

  • ELISA kit. "Antibody Cross Reactivity And How To Avoid It?". elisa-kit.com. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 83615, 2,5-Dimethylphenylacetic acid". PubChem. [Link]

  • ChemSynthesis. "2,5-dimethylbenzyl acetate". ChemSynthesis. [Link]

  • Discovery Sci. "Determining Cross Reactivity with an ELISA". Discovery Sci. [Link]

  • Frank, S. A. "Specificity and Cross-Reactivity". Immunology and Evolution of Infectious Disease. National Center for Biotechnology Information (US), 2002. [Link]

  • Creative Diagnostics. "Competitive ELISA Protocol". Creative Diagnostics. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures Q2(R2)". ICH. [Link]

  • Kalinina, I., et al. "Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation". Molecules, vol. 26, no. 14, 2021, p. 4328. [Link]

  • Aryal, S. "Competitive ELISA Protocol and Animation". Microbe Notes, 3 May 2010. [Link]

  • Google Patents. "Method for producing 2,5-dimethylphenyl acetic acid".
  • National Center for Biotechnology Information. "Immunoassay Methods". Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences, 2012. [Link]

  • European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures". EMA. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)". ICH. [Link]

  • Cohen, L., et al. "Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays". Journal of the American Chemical Society, vol. 141, no. 2, 2019, pp. 935–42. [Link]

  • KCAS Bioanalytical & Biomarker Services. "FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers". KCAS. [Link]

  • Wujec, M., et al. "Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens". Molecules, vol. 28, no. 14, 2023, p. 5508. [Link]

  • Aeonian Biotech. "Difference between antibody specificity and selectivity". Aeonian Biotech. [Link]

  • MBL Life Science. "The principle and method of ELISA". MBL Life Science. [Link]

  • Creative Diagnostics. "Cross-Reactivity Assessment". Creative Diagnostics. [Link]

  • U.S. Food and Drug Administration. "Bioanalytical Method Validation Guidance for Industry". FDA. [Link]

  • AMSbio. "ICH Guidelines for Analytical Method Validation Explained". AMSbio. [Link]

  • ChemSynthesis. "(2,5-dimethylphenyl)acetic acid". ChemSynthesis. [Link]

  • Quansys Biosciences. "Cross reactivity testing at Quansys Biosciences". Quansys Biosciences, 12 Dec. 2023. [Link]

  • European Medicines Agency. "Validation of Analytical Procedures: Text and Methodology Q2(R1)". EMA. [Link]

  • U.S. Food and Drug Administration. "Bioanalytical Method Validation: History, Process, and Regulatory Perspectives". YouTube, 6 July 2020. [Link]

  • Bioss Antibodies. "Crafting Competitive ELISA Assays: A Technical Guide". Bioss Antibodies, 1 Mar. 2024. [Link]

  • Slideshare. "USFDA guidelines for bioanalytical method validation". [Link]

  • U.S. Department of Health and Human Services. "Bioanalytical Method Validation for Biomarkers Guidance for Industry". HHS.gov. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,5-Dimethylphenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

The procedures outlined herein are grounded in the principles of chemical safety and regulatory compliance, empowering you to manage your laboratory's waste stream with confidence and scientific integrity. We will delve into the probable hazards, necessary precautions, and a step-by-step disposal workflow, explaining the causality behind each recommendation to foster a deeper understanding of safe laboratory practices.

Anticipated Hazard Profile and Immediate Safety Concerns

Based on the toxicological data of structurally analogous compounds such as 2,5-dimethylphenylacetic acid, it is prudent to handle 2,5-Dimethylphenyl acetate as a substance that may cause skin, eye, and respiratory irritation.[1][2] Acetate esters as a class can also be flammable. Therefore, adherence to stringent safety protocols is the first line of defense.

Immediate Actions and Personal Protective Equipment (PPE):

Before handling this compound, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.[1] The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential to protect against potential splashes.

  • Hand Protection: Wear nitrile or other chemically resistant gloves to prevent skin contact.[3]

  • Body Protection: A standard laboratory coat should be worn at all times.

In the event of accidental exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

Quantitative Data Summary

The following table summarizes key physical and hazard information for a structurally similar compound, (2,5-Dimethylphenyl)acetic acid, to provide a conservative basis for handling this compound.

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₂[4]
Molecular Weight164.201 g/mol [4]
Boiling Point293.4±9.0 °C at 760 mmHg[4]
Melting Point128-130°C[4]
Flash Point190.5±13.9 °C[4]
Hazard CodesXi (Irritant)[4]
Risk PhrasesR36/37/38 (Irritating to eyes, respiratory system and skin)[4]
Safety PhrasesS26-S36-S37/39 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing, gloves and eye/face protection)[4]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical step in the laboratory workflow. The following protocol is designed to ensure compliance with general laboratory waste regulations and to mitigate any potential hazards.

1. Waste Identification and Segregation:

  • Causality: Proper identification and segregation are fundamental to preventing dangerous chemical reactions within a waste container.[5]

  • Procedure:

    • Designate a specific, clearly labeled hazardous waste container for this compound waste.

    • The label should include the full chemical name, concentration (if in solution), and the appropriate hazard warnings (e.g., "Irritant," "Flammable Liquid").

    • Do not mix this compound waste with other chemical waste streams unless you have confirmed their compatibility. For instance, combining flammable solvents in a single waste container is often permissible, but always consult your institution's waste management guidelines.[6]

2. Containerization:

  • Causality: The integrity of the waste container is crucial to prevent leaks and environmental contamination.

  • Procedure:

    • Use a chemically compatible, leak-proof container with a secure screw-top cap.[7] High-density polyethylene (HDPE) or glass containers are generally suitable for organic solvents.

    • Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[6]

    • Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the direct control of laboratory personnel.[7]

3. Storage:

  • Causality: Safe storage practices minimize the risk of accidents and ensure the waste is ready for collection.

  • Procedure:

    • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[8]

    • Utilize secondary containment, such as a chemical-resistant tray, to contain any potential leaks.[7]

    • Ensure the storage area is clearly marked with appropriate hazard signage.

4. Disposal:

  • Causality: The final disposal must be handled by a licensed professional to ensure it is done in an environmentally sound and legally compliant manner.

  • Procedure:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][9]

    • Never dispose of this compound down the drain or in the regular trash.[10] This is to prevent contamination of waterways and to comply with environmental regulations.

    • Follow all institutional and local regulations regarding the accumulation time limits for hazardous waste.[6][11]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: 2,5-Dimethylphenyl Acetate Waste Generated identify Identify as Hazardous Waste (Irritant, Potentially Flammable) start->identify ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) identify->ppe segregate Segregate from Incompatible Wastes ppe->segregate containerize Place in Labeled, Compatible, Leak-Proof Container (<90% Full) segregate->containerize storage Store in Designated Satellite Accumulation Area with Secondary Containment containerize->storage disposal_request Request Waste Pickup from EHS or Licensed Contractor storage->disposal_request drain_no Prohibited: Do Not Dispose Down Drain or in Regular Trash storage->drain_no end End: Proper Disposal disposal_request->end

Sources

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Precursor scoring Relevance Heuristic
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.